Epaminurad
Description
a renal urate transporter 1 (URAT1) inhibitor with uricosuric acitivity; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
1198153-15-9 |
|---|---|
Molecular Formula |
C14H10Br2N2O3 |
Molecular Weight |
414.05 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone |
InChI |
InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2 |
InChI Key |
ZMVGQIIOXCGAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epaminurad; |
Origin of Product |
United States |
Foundational & Exploratory
Epaminurad's Action in Renal Proximal Tubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action for Epaminurad (also known as UR-1102), a novel uricosuric agent, with a specific focus on its activity within the renal proximal tubules.[1][2]
Core Mechanism of Action
This compound is a potent and selective inhibitor of the human urate transporter 1 (hURAT1).[3][4][5] URAT1 is a critical protein located on the apical (brush border) membrane of renal proximal tubular cells.[3] Its primary function is the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, a key process in regulating serum uric acid (sUA) levels.[3][6]
By selectively blocking hURAT1, this compound inhibits this reabsorption process.[4] This leads to a significant increase in the urinary excretion of uric acid, which in turn lowers the concentration of uric acid in the blood.[2][4] This targeted action makes this compound a promising therapeutic agent for conditions characterized by high sUA levels, such as gout and hyperuricemia.[3][4]
Selectivity Profile
A key feature of this compound is its high selectivity for URAT1 over other organic anion transporters (OATs), such as OAT1 and OAT3.[3][6] While many uricosuric drugs inhibit both URAT1 (reducing reabsorption) and OAT1/OAT3 (reducing secretion), which can limit their overall urate-lowering effect, this compound's selectivity enhances its efficacy.[6] In vitro studies have demonstrated that this compound potently inhibits URAT1 while only modestly affecting OAT1 and OAT3.[3][5] This selectivity contributes to a more pronounced urate-lowering effect compared to less selective agents like benzbromarone.[2][6]
Quantitative Data on Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against key renal transporters.
| Transporter | Parameter | Value | Cell Line/System |
| hURAT1 | Kᵢ | 0.057 ± 0.036 µM | HEK293 cells expressing hURAT1 |
| hOAT1 | Kᵢ | 7.2 ± 0.8 µM | HEK293 cells expressing hOAT1 |
| hOAT3 | Kᵢ | 2.4 ± 0.2 µM | HEK293 cells expressing hOAT3 |
Data sourced from MedchemExpress.[5]
Clinical Efficacy: Serum Urate Reduction
Clinical trials have demonstrated a significant, dose-dependent reduction in serum uric acid levels in patients with gout.
| Treatment Group (once daily for 4 weeks) | Proportion of Patients with sUA < 0.36 mmol/L |
| Placebo | 0.00% |
| This compound 3 mg | 54.05% |
| This compound 6 mg | 71.79% |
| This compound 9 mg | 88.89% |
| Febuxostat 80 mg (Reference) | 84.21% |
Data from a Phase 2b dose-finding study.[7][8]
Signaling Pathways and Molecular Interactions
The interaction of this compound with URAT1 is a direct inhibitory binding. This prevents the conformational changes in the transporter that are necessary for uric acid transport across the apical membrane of the proximal tubule cells.
Experimental Protocols
In Vitro URAT1, OAT1, and OAT3 Inhibition Assay
-
Objective: To determine the inhibitory potency (Kᵢ) of this compound on hURAT1, hOAT1, and hOAT3.
-
Cell Line: Human Embryonic Kidney (HEK293) cells transiently overexpressing the respective transporter (hURAT1, hOAT1, or hOAT3).[3]
-
Methodology:
-
HEK293 cells are cultured and transfected with plasmids containing the cDNA for the target transporter.
-
Transfected cells are seeded into multi-well plates.
-
On the day of the assay, cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with a solution containing a radiolabeled substrate (e.g., [¹⁴C]-uric acid for URAT1, [³H]-p-aminohippuric acid for OAT1/3) and varying concentrations of this compound (or vehicle control).
-
The uptake is stopped at a specified time point by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the substrate uptake (IC₅₀) is calculated by non-linear regression.
-
The IC₅₀ values are converted to Kᵢ values using the Cheng-Prusoff equation.
-
-
Data Analysis: The results are typically expressed as the mean ± standard deviation from multiple replicates.
Phase 2b Clinical Trial for Efficacy Assessment
-
Objective: To evaluate the urate-lowering efficacy and safety of different doses of this compound compared to placebo in patients with gout.[7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding clinical trial.[7]
-
Participant Profile: Patients aged 19-70 years diagnosed with gout and having a serum urate level ≥ 0.42 mmol/L.[7]
-
Methodology:
-
Eligible patients undergo a screening period, including washout of previous treatments and initiation of gout flare prophylaxis.
-
Participants are randomized to receive a once-daily oral dose of this compound (e.g., 3 mg, 6 mg, 9 mg), placebo, or a reference drug (e.g., febuxostat) for a specified duration (e.g., 12 weeks).[7][8]
-
Blood samples are collected at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12) to measure serum uric acid levels.[8]
-
The primary efficacy endpoint is the proportion of patients achieving a target sUA level (e.g., < 0.36 mmol/L) at a specific time point (e.g., week 4).[7][8]
-
Safety and tolerability are assessed by monitoring adverse events, clinical laboratory tests (including serum creatinine and liver function parameters), and vital signs throughout the study.[6][7]
-
-
Data Analysis: Statistical comparisons are performed between the this compound dose groups and the placebo group to determine the significance of the urate-lowering effect.[7]
References
- 1. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Effective in Lowering Serum Urate Levels in Gout [medscape.com]
Preclinical Pharmacology of Epaminurad: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaminurad (formerly known as UR-1102 or URC102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1). Developed for the treatment of hyperuricemia and gout, its mechanism of action focuses on increasing the renal excretion of uric acid. Preclinical studies have demonstrated its potent and selective inhibition of URAT1 over other renal transporters, leading to significant uricosuric and plasma urate-lowering effects in animal models. Furthermore, this compound has shown a favorable safety profile, including a lower potential for hepatotoxicity compared to the uricosuric agent benzbromarone. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and metabolic pathways.
Mechanism of Action
This compound is a potent and selective inhibitor of URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2] By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby promoting its excretion in the urine.[2] This targeted action leads to a reduction in serum uric acid levels.[2]
Preclinical studies have highlighted the selectivity of this compound for URAT1 over other organic anion transporters (OATs) such as OAT1 and OAT3, which are also involved in urate transport.[3][4] This selectivity is significant as the inhibition of OAT1 and OAT3 by other uricosuric agents can limit their overall efficacy.[5]
Caption: Mechanism of action of this compound in the renal proximal tubule.
In Vitro Pharmacology
Transporter Inhibition Profile
The inhibitory activity of this compound against key renal transporters was evaluated in human embryonic kidney (HEK) 293 cells overexpressing the respective transporters.[3][4] The results demonstrate a high selectivity for URAT1.
| Compound | Transporter | Inhibition Constant (Ki) in µM |
| This compound (UR-1102) | URAT1 | 0.057 ± 0.036 [6] |
| OAT1 | 7.2 ± 0.8[6] | |
| OAT3 | 2.4 ± 0.2[6] | |
| Benzbromarone | URAT1 | 0.051 ± 0.014[1] |
| OAT1 | 0.22 ± 0.03[1] | |
| OAT3 | 0.12 ± 0.05[1] |
| Compound | Transporter | IC50 in µM |
| This compound (UR-1102) | ABCG2 | 72 ± 10 [1] |
| Benzbromarone | ABCG2 | 26 ± 1[1] |
Experimental Protocol: Transporter Inhibition Assay
-
Cell Line: Human embryonic kidney (HEK) 293 cells transiently overexpressing human URAT1, OAT1, or OAT3.[3][4]
-
Substrates:
-
URAT1: Radiolabeled uric acid.
-
OAT1 and OAT3: Radiolabeled p-aminohippuric acid (PAH).[6]
-
-
Methodology:
-
HEK293 cells expressing the target transporter were seeded in appropriate culture plates.
-
Cells were washed and pre-incubated in a buffer solution.
-
Various concentrations of this compound (UR-1102) or the reference compound (benzbromarone) were added to the cells.
-
The radiolabeled substrate (uric acid or PAH) was then added, and the cells were incubated for a specified period to allow for substrate uptake.
-
The uptake reaction was stopped by washing the cells with ice-cold buffer.
-
Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to determine the extent of substrate uptake.
-
Inhibition constants (Ki) were calculated from the concentration-response curves.
-
Caption: Workflow for the in vitro transporter inhibition assay.
In Vivo Pharmacology
Animal Model and Efficacy
The in vivo efficacy of this compound was evaluated in tufted capuchin monkeys (Cebus apella), an animal model with low uricase activity, resulting in naturally high plasma urate levels.[3][4]
-
Study Design: this compound (3, 10, and 30 mg/kg) or benzbromarone (3, 10, 30, and 100 mg/kg) was administered orally once daily for 3 consecutive days.[3][7]
-
Results: this compound demonstrated a dose-dependent reduction in plasma uric acid and a significant increase in the fractional excretion of urinary uric acid (FEUA).[8] At a dose of 3 mg/kg, this compound showed uricosuric and urate-lowering effects comparable to the highest dose of benzbromarone (100 mg/kg).[6]
| Treatment Group | Dose (mg/kg) | Mean Plasma Uric Acid (mg/dL) | Fractional Excretion of Uric Acid (FEUA) (%) |
| Vehicle Control | - | 3.6 ± 0.2 | 8.8 ± 0.4 |
| This compound | 3 | 2.5 | 22.6 |
| 10 | 2.4 | 35.4 | |
| 30 | 1.8 | 42.1 | |
| Benzbromarone | 3 | 3.4 | 10.3 |
| 10 | 3.0 | 14.5 | |
| 30 | 2.8 | 18.5 | |
| 100 | 2.7 | 20.6 |
Experimental Protocol: In Vivo Monkey Study
-
Animals: Four male and two female tufted capuchin monkeys (Cebus apella).[1]
-
Drug Administration: this compound or benzbromarone was administered orally via gavage.
-
Sample Collection: Blood and urine samples were collected at various time points after administration.[1]
-
Bioanalysis: Plasma and urinary concentrations of uric acid and creatinine were measured.[1] Drug concentrations in plasma were also determined.
-
Calculation of FEUA: The fractional excretion of urinary uric acid was calculated using the following formula: FEUA (%) = [(Urine Uric Acid × Plasma Creatinine) / (Plasma Uric Acid × Urine Creatinine)] × 100
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in tufted capuchin monkeys following a single oral dose.[6]
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (µg·h/mL) |
| 3 | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |
| 10 | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |
| 30 | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |
Metabolism
In vitro studies using human liver microsomes and hepatocytes have identified the primary metabolic pathways of this compound. The main routes of metabolism are glucuronidation and oxidation.[3]
-
Major Metabolizing Enzymes:
-
Metabolic Pathways: The rank order of contribution to the overall metabolism is glucuronidation ≥ oxidation > sulfation.[3]
Caption: Primary metabolic pathways of this compound.
Safety Pharmacology
Preclinical studies have indicated a favorable safety profile for this compound. Notably, it has demonstrated a lower potential for drug-induced hepatotoxicity compared to benzbromarone.[9] In vitro assays assessing mitochondrial membrane potential, a marker for potential liver toxicity, showed significantly higher IC50 values for this compound (258 to 1830 µmol/L) compared to benzbromarone (1.11 to 9.34 µmol/L).[9] Furthermore, in vivo studies in animals did not reveal evidence of liver toxicity.[10]
Conclusion
The preclinical data for this compound strongly support its development as a novel treatment for hyperuricemia and gout. Its potent and selective inhibition of URAT1 translates to significant uricosuric and plasma urate-lowering effects in a relevant animal model. The favorable pharmacokinetic profile and the reduced risk of hepatotoxicity compared to older uricosuric agents position this compound as a promising therapeutic option. Further clinical investigations are ongoing to establish its efficacy and safety in patient populations.
References
- 1. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Main contribution of UGT1A1 and CYP2C9 in the metabolism of UR-1102, a novel agent for the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JW Pharmaceutical’s gout drug safe in nephropathy patients < Pharma < Article - KBR [koreabiomed.com]
- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Epaminurad's Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epaminurad (also known as UR-1102) is a novel, orally active, selective uric acid transporter 1 (URAT1) inhibitor under investigation for the treatment of hyperuricemia and gout.[1][2] Its mechanism of action centers on the potent and selective inhibition of URAT1, a key transporter responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[3][4] Preclinical and clinical studies have demonstrated its efficacy in reducing serum urate levels.[4][5] This guide provides a comprehensive overview of the target selectivity profile of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the URAT1 transporter located in the apical membrane of renal proximal tubular cells.[6] URAT1 is a member of the organic anion transporter (OAT) family and plays a crucial role in regulating serum uric acid levels by reabsorbing uric acid from the renal tubules back into the bloodstream.[6] By selectively blocking this transporter, this compound interrupts the reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[3][4] This targeted action addresses a primary cause of hyperuricemia, which is often characterized by the under-excretion of uric acid.[5]
Quantitative Selectivity Profile
This compound demonstrates high selectivity for URAT1 over other organic anion transporters, namely OAT1 and OAT3.[1][6] This selectivity is crucial as OAT1 and OAT3 are involved in the secretion of uric acid into the urine; their inhibition could counteract the therapeutic effect of URAT1 inhibition.[4] The inhibitory potency of this compound has been quantified using in vitro assays, with the results summarized in the table below.
| Target | Ligand | Ki (μM) | Assay System | Reference |
| URAT1 | This compound | 0.057 ± 0.036 | HEK293 cells transiently expressing URAT1 | [1] |
| OAT1 | This compound | 7.2 ± 0.8 | HEK293 cells transiently expressing OAT1 | [1] |
| OAT3 | This compound | 2.4 ± 0.2 | HEK293 cells transiently expressing OAT3 | [1] |
Table 1: In Vitro Inhibitory Potency of this compound
The data clearly indicates that this compound is significantly more potent at inhibiting URAT1 compared to OAT1 and OAT3, with selectivity ratios (Ki OATx / Ki URAT1) of approximately 126-fold for OAT1 and 42-fold for OAT3.
Experimental Methodologies
In Vitro Transporter Inhibition Assay
While detailed, step-by-step protocols are not publicly available, the foundational research on this compound's selectivity utilized an in vitro system with Human Embryonic Kidney 293 (HEK293) cells.[1][7]
General Workflow:
-
Cell Culture and Transfection: HEK293 cells are cultured and then transiently transfected with plasmids encoding for the specific transporters: URAT1, OAT1, or OAT3.[1]
-
Substrate Uptake Assay: The transfected cells are incubated with a radiolabeled substrate. For URAT1, this is typically [14C]uric acid, and for OAT1 and OAT3, it is often [3H]p-aminohippuric acid (PAH).[1]
-
Inhibition Assessment: The assay is performed in the presence of varying concentrations of this compound (or a vehicle control).[1]
-
Measurement and Analysis: After incubation, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter. The inhibition curves are then generated, and Ki values are calculated to determine the inhibitory potency of this compound against each transporter.
Safety Pharmacology Profile
This compound has been shown to have a favorable safety profile in preclinical and clinical studies.[5][8] Notably, it demonstrates a lower in vitro potential for mechanisms associated with the hepatotoxicity of the older uricosuric agent, benzbromarone, such as mitochondrial toxicity and the formation of reactive metabolites.[5]
Mitochondrial Toxicity Assessment: Standard in vitro assays are employed to assess the potential for drug-induced mitochondrial dysfunction. A common method is the "glucose-galactose" assay. In this assay, cells (often HepG2, a human liver cell line) are cultured in media containing either glucose or galactose as the primary energy source. Cells grown in galactose-containing medium are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants. A compound that shows significantly greater toxicity in the galactose medium compared to the glucose medium is flagged as a potential mitochondrial toxicant.
Reactive Metabolite Formation Assay: The potential for a drug to form reactive metabolites is often assessed using in vitro systems with liver microsomes or hepatocytes. These assays typically involve incubating the drug with the liver preparation in the presence of a trapping agent, such as glutathione (GSH). Reactive metabolites formed during drug metabolism will covalently bind to GSH, and the resulting GSH adducts can be detected and quantified using liquid chromatography-mass spectrometry (LC-MS). An increased formation of GSH adducts indicates a higher potential for the drug to generate reactive metabolites, which can be associated with idiosyncratic drug toxicities.
While specific data from these safety assays for this compound are not detailed in the public domain, the available literature indicates a lower risk compared to older drugs in its class.[5]
Conclusion
This compound is a highly selective inhibitor of the URAT1 transporter, a key regulator of uric acid homeostasis. Its selectivity profile, characterized by potent inhibition of URAT1 and significantly weaker inhibition of OAT1 and OAT3, provides a targeted mechanism for reducing serum uric acid levels. This selectivity, coupled with a favorable preclinical safety profile that suggests a lower risk of mitochondrial toxicity and reactive metabolite formation compared to earlier-generation uricosurics, positions this compound as a promising therapeutic candidate for the management of hyperuricemia and gout. Further research and the publication of more detailed preclinical and clinical data will continue to refine our understanding of this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of Epaminurad for the hURAT1 Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Epaminurad (also known as UR-1102) for the human urate transporter 1 (hURAT1). This compound is a potent and selective URAT1 inhibitor under investigation for the treatment of hyperuricemia and gout.[1][2] Its mechanism of action is centered on the inhibition of hURAT1, a crucial protein in the renal reabsorption of uric acid.[1][3][4] By blocking this transporter, this compound promotes the excretion of uric acid, thereby lowering its concentration in the blood.[1] This document compiles quantitative binding data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.
Data Presentation: Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to hURAT1 and selectivity over other organic anion transporters (OATs), which is a critical attribute for minimizing off-target effects. The following table summarizes the key binding affinity parameters.
| Target Transporter | Ligand | Parameter | Value (µM) |
| hURAT1 | This compound | Ki | 0.057 ± 0.036 [5][6][7] |
| hOAT1 | This compound | Ki | 7.2 ± 0.8[5][6][7] |
| hOAT3 | This compound | Ki | 2.4 ± 0.2[5][6][7] |
| hURAT1 | Benzbromarone | IC50 | 0.0372[8] |
| hURAT1 | Lesinurad | IC50 | 0.190[8] |
| hURAT1 | Probenecid | IC50 | 30.0[8] |
Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
The binding affinity of this compound for hURAT1 is typically determined through in vitro cell-based assays. The following is a detailed methodology based on commonly employed protocols for transporter inhibition studies.[5][6][9]
Objective: To determine the inhibition constant (Ki) of this compound for the hURAT1 transporter.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Expression Vectors: Plasmids containing the cDNA for human URAT1 (SLC22A12), OAT1 (SLC22A6), and OAT3 (SLC22A8).
-
Substrates: Radiolabeled [14C]uric acid (for hURAT1) and [3H]p-aminohippuric acid (PAH) (for hOAT1 and hOAT3).
-
Test Compound: this compound (UR-1102).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are transiently transfected with the expression vectors for hURAT1, hOAT1, or hOAT3 using a suitable transfection reagent. Control cells are transfected with an empty vector.
-
Cells are typically seeded in 24- or 48-well plates and allowed to express the transporters for 24-48 hours post-transfection.
-
-
Uptake Inhibition Assay:
-
The cell monolayers are washed with pre-warmed assay buffer.
-
Cells are pre-incubated for a short period (e.g., 10-15 minutes) with the assay buffer containing various concentrations of this compound (e.g., ranging from 0 to 12 µM).[5][6][9]
-
The uptake reaction is initiated by adding the assay buffer containing the radiolabeled substrate ([14C]uric acid for hURAT1-expressing cells or [3H]PAH for hOAT1/3-expressing cells) and the corresponding concentration of this compound.
-
The incubation is carried out for a defined period (e.g., 5-10 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.
-
-
Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined to normalize the uptake data.
-
The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the transporter.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound's interaction with hURAT1.
Caption: Experimental workflow for determining this compound's binding affinity.
Caption: Mechanism of action of this compound on the hURAT1 transporter.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
The Uricosuric Effect of Epaminurad: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaminurad (also known as URC102 or UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1, a key protein in the renal reabsorption of uric acid, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] This technical guide provides an in-depth overview of the uricosuric effect of this compound, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.
Mechanism of Action: Selective URAT1 Inhibition
The primary mechanism driving the uricosuric effect of this compound is its selective inhibition of the hURAT1 transporter located in the apical membrane of renal proximal tubular cells.[4] In the complex process of uric acid homeostasis, URAT1 is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting this transporter, this compound effectively reduces the reabsorption of uric acid, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.[3][6]
Notably, this compound exhibits high selectivity for URAT1 over other organic anion transporters (OATs), such as OAT1 and OAT3, which are also involved in urate handling.[4][7] This selectivity is a key differentiator from some older uricosuric agents and may contribute to a more favorable safety profile by minimizing off-target effects.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies investigating the uricosuric effect of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | Parameter | Value (µM) |
| hURAT1 | Ki | 0.057 ± 0.036 |
| hOAT1 | Ki | 7.2 ± 0.8 |
| hOAT3 | Ki | 2.4 ± 0.2 |
| Data sourced from MedchemExpress.[3] |
Table 2: Preclinical Pharmacokinetics of this compound in Tufted Capuchin Monkeys (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (mg*h/mL) |
| 3 mg/kg | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |
| 10 mg/kg | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |
| 30 mg/kg | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |
| Data sourced from MedchemExpress.[3] |
Table 3: Preclinical Uricosuric Effect of this compound in Tufted Capuchin Monkeys (Day 3 of Dosing)
| Treatment Group | Average Plasma Uric Acid Reduction from Baseline (%) | Fractional Excretion of Uric Acid (FEUA) (% Change from Control) |
| This compound 3 mg/kg | Significant Reduction | Significant Increase |
| This compound 10 mg/kg | Significant Reduction | Significant Increase |
| This compound 30 mg/kg | Significant Reduction | Significant Increase |
| Benzbromarone 100 mg/kg | Comparable to this compound 3 mg/kg | Comparable to this compound 3 mg/kg |
| Qualitative summary based on reported significant effects.[3] |
Table 4: Phase 2b Clinical Trial Efficacy of this compound in Patients with Gout (Week 4)
| Treatment Group | N | Proportion of Patients with sUA < 6 mg/dL (%) | Proportion of Patients with sUA < 5 mg/dL (%) | Mean Percent Change in sUA from Baseline (%) |
| Placebo | 38 | 0.0 | Not Reported | +1.2 (± 7.75) |
| This compound 3 mg | 37 | 54.05 | Significantly Greater than Placebo | Significant Reduction |
| This compound 6 mg | 39 | 71.79 | Significantly Greater than Placebo | Significant Reduction |
| This compound 9 mg | 36 | 88.89 | Significantly Greater than Placebo | -54.3 (± 12.4) |
| Febuxostat 80 mg | 19 | 84.21 | Not Reported | Significant Reduction |
| Data compiled from multiple sources referencing the phase 2b trial (NCT04804111).[5][7][8][9][10] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This assay is designed to determine the inhibitory potency of a test compound on the hURAT1 transporter expressed in a cellular system.
-
Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the hURAT1 transporter (SLC22A12 gene).[4][11]
-
Substrate: Radiolabeled ([14C]) uric acid or a fluorescent substrate analog is used to measure uptake.[11]
-
Protocol Outline:
-
Cell Seeding: HEK293-hURAT1 cells are seeded into multi-well plates and grown to a confluent monolayer.
-
Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).[11]
-
Uptake Initiation: The pre-incubation solution is replaced with a solution containing the substrate (e.g., uric acid) and the respective concentrations of the test compound.
-
Uptake Termination: After a short incubation period (e.g., 2-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.[11]
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular substrate concentration is quantified using scintillation counting (for radiolabeled substrate) or fluorescence measurement.
-
Data Analysis: The rate of substrate uptake is calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated from the IC50.
-
Preclinical Uricosuric Effect in a Non-Human Primate Model
Tufted capuchin monkeys are a suitable model for studying uricosuric agents due to their low uricase activity, which results in higher plasma urate levels compared to other non-primate species.
-
Animal Model: Tufted capuchin monkeys.
-
Dosing: this compound is administered orally, once daily, for a specified duration (e.g., 3 consecutive days).[3]
-
Sample Collection:
-
Blood: Collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours) to determine plasma concentrations of this compound and uric acid.
-
Urine: Collected over a defined interval (e.g., 0-8 hours post-dosing) to measure urine volume, and uric acid and creatinine concentrations.
-
-
Key Parameters Measured:
-
Pharmacokinetics: Cmax, Tmax, T1/2, AUC.
-
Pharmacodynamics:
-
Plasma Uric Acid (PUA) levels.
-
Urinary Uric Acid Excretion.
-
Fractional Excretion of Uric Acid (FEUA), calculated as: (Urine Uric Acid * Plasma Creatinine) / (Plasma Uric Acid * Urine Creatinine) * 100.
-
-
-
Analytical Methods: Uric acid and creatinine levels in plasma and urine are typically measured using enzymatic colorimetric assays or HPLC-based methods.
Phase 2b Clinical Trial in Gout Patients (NCT04804111)
This study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[7][10]
-
Patient Population: Adult patients (19-70 years) diagnosed with gout and a baseline sUA level ≥ 7.0 mg/dL.[12]
-
Exclusion Criteria: Included, but not limited to, urolithiasis within 5 years, significant renal impairment (eGFR <30 mL/min/1.73m²), uncontrolled hypertension or diabetes, and prior treatment with certain urate-lowering therapies.[12]
-
Study Design:
-
Screening and Washout: Patients underwent a screening period and washout of any previous urate-lowering therapies.
-
Randomization: Patients were randomized to receive once-daily oral doses of this compound (3 mg, 6 mg, or 9 mg), placebo, or an active comparator (febuxostat 80 mg) for 12 weeks.[3][10]
-
Gout Flare Prophylaxis: All patients received prophylaxis for gout flares as per the study protocol.[3]
-
-
Primary Efficacy Endpoint: The proportion of patients with a sUA level < 6.0 mg/dL at Week 4.[10]
-
Secondary Efficacy Endpoints:
-
Analytical Method: Serum uric acid levels are typically determined using a specific uricase-based enzymatic method in a central laboratory.[13]
References
- 1. acb.org.uk [acb.org.uk]
- 2. biolabo.fr [biolabo.fr]
- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. A Therapeutic Confirmatory Study of this compound Versus Febuxostat in Gout Patients [ctv.veeva.com]
- 9. Determination of uric acid in human urine and serum by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
Epaminurad: A Technical Guide to its Role in Uric Acid Reabsorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaminurad (also known as URC102 or UR-1102) is a novel, orally administered small molecule under investigation for the treatment of hyperuricemia and gout.[1] It functions as a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[2] By selectively targeting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum urate (sUA) levels.[1] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role in uric acid reabsorption.
Introduction to Uric Acid Homeostasis and the Role of URAT1
Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant, elevated levels, a condition known as hyperuricemia, can lead to the formation of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[3] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately two-thirds of daily urate excretion occurring via this route. This process involves a complex interplay of transporters in the renal proximal tubules that mediate both reabsorption and secretion.
Human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a member of the organic anion transporter (OAT) family and is predominantly located on the apical membrane of renal proximal tubular cells.[4] It is a primary transporter responsible for the reabsorption of filtered uric acid from the tubular lumen back into the bloodstream.[4] Therefore, inhibition of hURAT1 presents a logical therapeutic strategy for reducing serum urate levels in patients with hyperuricemia and gout.[3]
Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and selective inhibition of hURAT1.[1] By binding to and blocking the function of this transporter, this compound prevents the reabsorption of uric acid from the renal tubules, leading to increased urinary excretion of uric acid and a subsequent reduction in serum urate concentrations.[1] Preclinical studies have demonstrated that this compound exhibits high selectivity for URAT1 over other organic anion transporters, such as OAT1 and OAT3, which are involved in the secretion of uric acid.[2][5] This selectivity is advantageous as the inhibition of secretory transporters can counteract the uricosuric effect.[5]
Signaling Pathway of Uric Acid Reabsorption and this compound Inhibition
The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of this compound's inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of Epaminurad (UR-1102): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epaminurad (also known as UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of gout and hyperuricemia. Developed by JW Pharmaceutical, this compound represents a promising therapeutic advancement, offering a targeted mechanism to increase uric acid excretion. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, summarizing key data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by elevated levels of serum uric acid (sUA), leading to the deposition of monosodium urate crystals in joints and soft tissues. The management of gout primarily focuses on lowering sUA levels to a target of <6 mg/dL. While existing therapies such as xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) and other uricosuric agents are available, there remains a need for new treatments with improved efficacy, safety, and tolerability profiles.
This compound emerges as a potent and selective inhibitor of hURAT1, a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By selectively blocking hURAT1, this compound promotes the excretion of uric acid, thereby lowering sUA levels.
Discovery and Mechanism of Action
This compound was identified as a selective URAT1 inhibitor with a significantly higher affinity for hURAT1 compared to other organic anion transporters (OATs), such as OAT1 and OAT3. This selectivity is crucial as non-selective inhibition of OATs can interfere with the excretion of other endogenous and exogenous substances, potentially leading to adverse effects.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against hURAT1, OAT1, and OAT3 was determined using in vitro assays.[1][2][3] The results demonstrate a high degree of selectivity for hURAT1.
| Transporter | This compound (UR-1102) Ki (μM) |
| hURAT1 | 0.057 ± 0.036 |
| OAT1 | 7.2 ± 0.8 |
| OAT3 | 2.4 ± 0.2 |
Preclinical Development
Preclinical studies were conducted to evaluate the pharmacokinetic profile and urate-lowering efficacy of this compound in animal models.
Pharmacokinetics in Tufted Capuchin Monkeys
A study in tufted capuchin monkeys, which have low uricase activity and consequently higher plasma urate levels, demonstrated that orally administered this compound has a favorable pharmacokinetic profile and is effective at reducing plasma uric acid.[1][4]
| Dose | Cmax (μg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (mg*h/mL) |
| 3 mg/kg | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |
| 10 mg/kg | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |
| 30 mg/kg | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |
Uricosuric and Urate-Lowering Effects
In the same study, this compound demonstrated potent uricosuric (increasing urinary uric acid excretion) and urate-lowering effects. Notably, the uricosuric effect of this compound at 3 mg/kg was comparable to that of benzbromarone at a much higher dose of 100 mg/kg.[1][4]
Clinical Development
This compound has progressed through Phase 1 and Phase 2 clinical trials and is currently in Phase 3 trials.
Phase 2b Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with gout. The primary endpoint was the proportion of patients with sUA levels < 0.36 mmol/L (<6 mg/dL) at week 4.
The study demonstrated a statistically significant and dose-dependent reduction in sUA levels with this compound compared to placebo.[5][6]
| Treatment Group | Proportion of Patients with sUA < 0.36 mmol/L (%) |
| Placebo | 0.00 |
| This compound 3 mg | 54.05 |
| This compound 6 mg | 71.79 |
| This compound 9 mg | 88.89 |
| Febuxostat 80 mg (reference) | 84.21 |
Phase 3 Clinical Trial (EPIC Study)
A Phase 3, multicenter, randomized, double-blind, active-controlled study (NCT05815901) is currently underway to further evaluate the efficacy and safety of this compound compared to febuxostat in a larger population of gout patients.
Metabolism
In vitro studies using human liver microsomes and hepatocytes have elucidated the metabolic pathways of this compound. The primary routes of metabolism are glucuronidation and oxidation.[7][8] Recombinant UGT1A1 and UGT1A3 have been identified as the major UGT isoforms responsible for glucuronidation, while CYP2C9 is the exclusive CYP isoform mediating oxidation.[7][8]
Experimental Protocols
In Vitro Transporter Inhibition Assay (General Protocol)
-
Cell Line: Human embryonic kidney (HEK293) cells transiently or stably expressing the target transporters (hURAT1, OAT1, or OAT3).
-
Substrate: A labeled substrate for each transporter is used (e.g., [14C]uric acid for hURAT1, or a fluorescent substrate).
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with a pre-incubation buffer.
-
Cells are then incubated with varying concentrations of this compound or vehicle control for a specified period.
-
The labeled substrate is added, and the uptake is allowed to proceed for a defined time.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of intracellular substrate is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
The IC50 values are calculated from the concentration-response curves, and Ki values are determined using the Cheng-Prusoff equation.
-
Quantification of this compound in Plasma (General LC-MS/MS Method)
While the specific parameters for this compound are not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying small molecules in plasma would involve:
-
Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Measurement of Serum Uric Acid (Enzymatic Colorimetric Method)
-
Principle: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product. The intensity of the color is proportional to the uric acid concentration.
-
Procedure:
-
Serum samples are mixed with a reagent containing uricase, peroxidase, and the chromogenic substrate.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).
-
The uric acid concentration is calculated by comparing the absorbance of the sample to that of a known standard.
-
Visualizations
Caption: Mechanism of action of this compound on the URAT1 transporter.
Caption: The development workflow of this compound.
Caption: Metabolic pathways of this compound.
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. atlas-medical.com [atlas-medical.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. bioivt.com [bioivt.com]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Epaminurad
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and detailed protocols for the in vivo evaluation of Epaminurad (also known as UR-1102 or URC-102), a selective URAT1 inhibitor for the treatment of hyperuricemia and gout.[1][2]
Mechanism of Action
This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1), a protein located in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1][3] By inhibiting URAT1, this compound blocks this reabsorption, leading to increased excretion of uric acid in the urine and consequently lowering its levels in the blood.[1] Preclinical studies have shown that this compound is highly selective for URAT1 over other organic anion transporters like OAT1 and OAT3.[3]
Below is a diagram illustrating the signaling pathway of URAT1 and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the renal proximal tubule.
Quantitative Data from In Vivo Animal Studies
The primary preclinical in vivo data for this compound comes from studies conducted in tufted capuchin monkeys, which are a suitable model due to their low uricase activity, leading to higher baseline plasma urate levels.
Pharmacokinetic Parameters of this compound in Tufted Capuchin Monkeys (Single Oral Dose)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-inf (mg*h/mL) |
| 3 | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |
| 10 | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |
| 30 | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |
Data presented as mean ± SD.[4]
Uricosuric and Urate-Lowering Effects in Tufted Capuchin Monkeys
| Treatment Group | Dose (mg/kg) | Administration | Key Findings |
| This compound | 3, 10, 30 | Oral, once daily for 3 consecutive days | Showed good uricosuric and urate-lowering effects. The 3 mg/kg dose demonstrated efficacy comparable to the highest dose of benzbromarone (100 mg/kg).[3] |
| Benzbromarone (Comparator) | 3, 10, 30, 100 | Oral, once daily for 3 consecutive days | Used as a comparator to evaluate the relative efficacy of this compound. |
Experimental Protocols
Protocol 1: Pharmacokinetic and Efficacy Study in Tufted Capuchin Monkeys
This protocol is based on the published preclinical studies of this compound.
Objective: To determine the pharmacokinetic profile and urate-lowering efficacy of this compound in a non-human primate model.
Animal Model:
-
Species: Tufted capuchin monkeys (Cebus apella)
-
Rationale for selection: These monkeys have naturally low uricase activity, resulting in higher and more human-like plasma urate concentrations.
-
Characteristics: Specify age, weight, and sex of the animals. Acclimatize animals to the housing conditions before the study.
Materials:
-
This compound (UR-1102)
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3] Note: The exact vehicle used in the monkey study is not specified in the available literature; this is a common formulation.
-
Benzbromarone (for comparator group)
-
Blood and urine collection supplies
-
Analytical equipment for measuring uric acid and this compound concentrations (e.g., HPLC-MS/MS)
Experimental Workflow:
Caption: General experimental workflow for in vivo animal studies.
Procedure:
-
Animal Preparation: House animals individually in metabolic cages to allow for the separate collection of urine and feces. Provide a standard diet and water ad libitum.
-
Dosing:
-
Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Administer the formulation orally via gavage once daily for three consecutive days.
-
A vehicle control group should be included.
-
-
Sample Collection:
-
For Pharmacokinetics (Day 1): Collect blood samples at predose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
For Pharmacodynamics (Daily): Collect urine over a 24-hour period. Collect a blood sample at the end of each 24-hour period.
-
-
Sample Processing:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Measure the total volume of urine collected over 24 hours and store an aliquot at -80°C.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Measure the concentration of uric acid in plasma and urine samples.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) from the plasma concentration-time data.
-
Calculate the fractional excretion of uric acid (FEUA) using the formula: (Urine Uric Acid * Plasma Creatinine) / (Plasma Uric Acid * Urine Creatinine).
-
Compare the plasma uric acid levels and FEUA between the treatment groups and the vehicle control group.
-
Protocol 2: Representative Protocol for Efficacy Study in a Rodent Model of Hyperuricemia
As there are no specific published studies of this compound in rodent models, the following is a representative protocol for evaluating a uricosuric agent in a potassium oxonate-induced hyperuricemia model in rats.
Objective: To assess the urate-lowering efficacy of a test compound (e.g., this compound) in a rat model of hyperuricemia.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Induction of Hyperuricemia: Administration of potassium oxonate, a uricase inhibitor.
Materials:
-
Test compound (e.g., this compound)
-
Potassium oxonate
-
Vehicle for oral administration
-
Blood collection supplies
-
Analytical equipment for uric acid measurement
Procedure:
-
Animal Preparation: Acclimatize male rats (e.g., 200-250 g) for at least one week.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compound.
-
-
Dosing:
-
Administer the test compound (this compound) or vehicle orally at the desired doses.
-
Include a positive control group (e.g., allopurinol or benzbromarone).
-
-
Sample Collection:
-
Collect blood samples via the tail vein or cardiac puncture at a specified time point after test compound administration (e.g., 2 hours).
-
-
Sample Processing and Analysis:
-
Separate serum and measure uric acid levels using a commercial kit or an enzymatic method.
-
-
Data Analysis:
-
Compare serum uric acid levels between the different treatment groups and the hyperuricemic control group.
-
Conclusion
The available in vivo data, primarily from studies in tufted capuchin monkeys, demonstrate that this compound is a potent urate-lowering agent with a favorable pharmacokinetic profile. The provided protocols offer a framework for conducting further preclinical evaluations of this compound and other uricosuric agents in both non-human primate and rodent models. Researchers should adapt these protocols based on their specific experimental objectives and available resources.
References
Application Notes and Protocols for Epaminurad URAT1 Inhibition Assay Using HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epaminurad (also known as UR-1102) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in maintaining uric acid homeostasis.[4][5] Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout.[6][7] this compound has demonstrated a strong urate-lowering effect by selectively targeting URAT1.[7][8]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on URAT1 using a Human Embryonic Kidney 293 (HEK293) cell-based assay. HEK293 cells are a widely used in vitro model for studying the function of transporters like URAT1 due to their robust growth characteristics and high transfection efficiency.[8]
Principle of the Assay
This assay measures the uptake of uric acid into HEK293 cells that are transiently or stably overexpressing the human URAT1 transporter. The inhibitory effect of this compound is determined by quantifying the reduction in uric acid uptake in the presence of the compound. This can be achieved using either radiolabeled [14C]-uric acid or non-radiolabeled methods coupled with detection by techniques such as LC-MS/MS.
Data Presentation
The inhibitory potency of this compound and other reference compounds against URAT1 and related transporters can be summarized for comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds
| Compound | Transporter | Assay Type | Value (µM) |
| This compound (UR-1102) | URAT1 | Binding Affinity (Ki) | 0.057 ± 0.036 [1] |
| This compound (UR-1102) | OAT1 | Binding Affinity (Ki) | 7.2 ± 0.8[1] |
| This compound (UR-1102) | OAT3 | Binding Affinity (Ki) | 2.4 ± 0.2[1] |
| Benzbromarone | URAT1 | Inhibition (IC50) | ~0.3 - 0.5 |
| Probenecid | URAT1 | Inhibition (IC50) | ~40 - 80 |
Note: The provided value for this compound is its binding affinity (Ki). The IC50, which measures functional inhibition in a cellular context, can be determined using the protocols outlined below.
Experimental Protocols
Materials and Reagents
-
HEK293 cells
-
Human URAT1 expression vector (e.g., pcDNA3.1-hURAT1)
-
Mock vector (e.g., empty pcDNA3.1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-D-lysine coated 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Uric Acid (radiolabeled or non-radiolabeled)
-
This compound
-
Reference inhibitors (e.g., Benzbromarone, Probenecid)
-
Cell lysis buffer
-
Scintillation cocktail (for radiolabeled assay)
-
LC-MS/MS system (for non-radiolabeled assay)
-
Protein assay kit (e.g., BCA assay)
Experimental Workflow
Caption: Experimental workflow for the URAT1 inhibition assay.
Detailed Methodologies
1. Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfect the cells with either the human URAT1 expression vector or a mock vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the URAT1 transporter.
2. Uric Acid Uptake Inhibition Assay ([14C]-Uric Acid Method)
-
Wash the transfected cells twice with pre-warmed HBSS or a similar physiological buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound, a reference inhibitor, or vehicle control (e.g., DMSO).
-
Initiate the uptake reaction by adding HBSS containing a fixed concentration of [14C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the inhibitor.
-
Allow the uptake to proceed for a predetermined linear time frame (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
In parallel, use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay for normalization.
3. Uric Acid Uptake Inhibition Assay (Non-Radiolabeled Method)
-
Follow steps 1 and 2 from the radiolabeled protocol.
-
Initiate the uptake reaction by adding HBSS containing a fixed concentration of unlabeled uric acid (e.g., 50-100 µM) and the inhibitor.
-
Follow steps 4 and 5 from the radiolabeled protocol.
-
Lyse the cells and prepare the samples for LC-MS/MS analysis to quantify the intracellular concentration of uric acid.
-
Normalize the uric acid concentration to the total protein content of each well.
4. Data Analysis
-
Calculate the specific uptake of uric acid into URAT1-expressing cells by subtracting the uptake in mock-transfected cells (background) from the total uptake in URAT1-transfected cells.
-
Determine the percentage of inhibition for each concentration of this compound by comparing the specific uptake in the presence of the inhibitor to the specific uptake in the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of URAT1 Inhibition by this compound
URAT1 functions as a urate-anion exchanger, reabsorbing uric acid from the tubular lumen into the renal proximal tubule cells in exchange for intracellular anions like lactate or nicotinate. This compound selectively binds to URAT1, blocking the transporter's ability to bind and translocate uric acid, thereby increasing the excretion of uric acid in the urine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 5. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 7. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Epaminurad: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epaminurad (also known as UR-1102) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[3][4][5] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of hyperuricemia and gout.[6] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: Inhibitory Activity of this compound
| Target | Inhibition Constant (Ki) | Reference |
| URAT1 | 0.057 ± 0.036 µM | [1][2] |
| OAT1 | 7.2 ± 0.8 µM | [1][2] |
| OAT3 | 2.4 ± 0.2 µM | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (241.52 mM) | Ultrasonic treatment may be needed to fully dissolve. | [1] |
| In vivo formulation 1 | 2.5 mg/mL (6.04 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication for a clear solution. | [1] |
| In vivo formulation 2 | 2.5 mg/mL (6.04 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication for a clear solution. | [1] |
| In vivo formulation 3 | 2.5 mg/mL (6.04 mM) | 10% DMSO, 90% Corn Oil. Requires sonication for a clear solution. | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This transporter is a member of the organic anion transporter (OAT) family.[3][5] URAT1 mediates the reabsorption of uric acid from the renal ultrafiltrate back into the bloodstream in exchange for an intracellular anion. By blocking this transporter, this compound interrupts this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid levels.
Caption: Mechanism of this compound action on the URAT1 transporter.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or up to 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: It is recommended to prepare a fresh dilution from the stock solution for each experiment.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the this compound DMSO stock solution into cell culture medium for use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (specific to the cell line being used)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Important: To avoid precipitation, it is recommended to first make an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in medium (to 100 µM) and then further dilute this intermediate solution 1:10 into the final cell culture plate.
-
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Gently mix the working solutions by pipetting or inverting the tube.
-
Pre-warming the cell culture medium to 37°C before adding the this compound solution can help prevent precipitation.[6]
-
If precipitation occurs upon dilution into the aqueous medium, brief sonication or warming to 37°C may help to redissolve the compound.[6]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay, such as a urate uptake assay in HEK293 cells overexpressing hURAT1.
Caption: General workflow for an in vitro this compound cell-based assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple organic anion transporters contribute to net renal excretion of uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for a Phase III Clinical Trial of Epaminurad in Gout Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1] This process is a direct consequence of chronic hyperuricemia, a condition of elevated serum uric acid (sUA) levels.[2][3] Current therapeutic strategies primarily focus on lowering sUA through urate-lowering therapies (ULTs).[4] While effective, existing treatments like xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) and other uricosuric agents have limitations, including potential adverse effects and inadequate efficacy for all patients.[3][5]
Epaminurad (formerly URC102/UR-1102) is a novel, potent, and selective inhibitor of the human uric acid transporter 1 (hURAT1).[6][7] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid into the bloodstream.[1][2][3] By selectively blocking URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering sUA levels.[2][6] This targeted mechanism offers a promising alternative or complementary approach to existing gout therapies.[2] Phase II clinical trials have demonstrated this compound's efficacy in reducing sUA levels with a favorable safety and tolerability profile.[3][5][8]
These application notes provide a comprehensive protocol for a Phase III clinical trial designed to definitively evaluate the efficacy and safety of this compound for the treatment of gout in a large patient population.
Signaling Pathway of Uric Acid Reabsorption and this compound's Mechanism of Action
Uric acid homeostasis is primarily maintained by the kidneys through a balance of glomerular filtration, tubular reabsorption, and tubular secretion. The majority of filtered urate is reabsorbed in the proximal tubule, a process mediated by several transporters, with URAT1 playing a pivotal role.[1]
Caption: Mechanism of this compound in blocking uric acid reabsorption.
Clinical Trial Protocol
Trial Title: A Phase III, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Gout.
Trial Objective:
-
Primary Objective: To demonstrate the superiority of this compound compared to placebo in reducing serum uric acid (sUA) levels to a target of < 6.0 mg/dL at Week 12.
-
Secondary Objectives:
-
To evaluate the proportion of patients achieving a target sUA of < 5.0 mg/dL.
-
To assess the frequency of gout flares over the study period.
-
To evaluate the change from baseline in the size of tophi in patients with tophaceous gout.
-
To assess the safety and tolerability of this compound.
-
To compare the efficacy and safety of this compound with an active comparator (Febuxostat).[5][8]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
Treatment Arms:
-
Placebo (once daily).
All patients will receive prophylactic treatment with colchicine or a nonsteroidal anti-inflammatory drug (NSAID) for the first 8-12 weeks of the study to reduce the risk of treatment-induced gout flares.[8]
Study Duration: 24 weeks, with a long-term extension phase.
Experimental Workflow
Caption: High-level overview of the clinical trial workflow.
Key Experimental Protocols
1. Serum Uric Acid (sUA) Measurement:
-
Method: Uricase-based enzymatic colorimetric assay.
-
Procedure:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Collect the serum supernatant and store at -80°C until analysis.
-
Thaw samples and analyze using a validated automated clinical chemistry analyzer.
-
-
Schedule of Assessment: Screening, Baseline (Day 1), Weeks 2, 4, 8, 12, 16, 20, and 24.[5][11]
2. Gout Flare Assessment:
-
Definition: Patient-reported acute joint pain, swelling, and tenderness, accompanied by a physician's confirmation of a gout flare.
-
Procedure:
-
Patients will be provided with a diary to record the occurrence, duration, and severity of any gout flares.
-
At each study visit, the investigator will review the patient's diary and conduct a physical examination to confirm and document any reported flares.
-
Pain severity will be assessed using a Visual Analog Scale (VAS).
-
-
Schedule of Assessment: Continuously throughout the 24-week study period.
3. Tophus Assessment (for patients with tophi):
-
Method: Standardized digital photography and measurement with calipers.
-
Procedure:
-
Identify and document a target tophus at baseline.
-
At each assessment, measure the longest diameter and the diameter perpendicular to it using calibrated calipers.
-
Take standardized digital photographs with a ruler for scale.
-
-
Schedule of Assessment: Baseline, Week 12, and Week 24.
4. Safety and Tolerability Monitoring:
-
Procedure:
-
Record all adverse events (AEs) and serious adverse events (SAEs) at each study visit.
-
Perform physical examinations, including vital signs, at each visit.
-
Collect blood and urine samples for clinical laboratory safety tests (hematology, clinical chemistry, and urinalysis).
-
-
Schedule of Assessment: At each study visit. Particular attention will be paid to renal function (serum creatinine) and liver function parameters.[5]
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=XXX) | Febuxostat (N=XXX) | Placebo (N=XXX) | Total (N=XXX) |
| Age (years), mean (SD) | ||||
| Gender, n (%) Male | ||||
| Race, n (%) | ||||
| Weight (kg), mean (SD) | ||||
| BMI ( kg/m ²), mean (SD) | ||||
| Duration of Gout (years), mean (SD) | ||||
| Baseline sUA (mg/dL), mean (SD) | ||||
| Presence of Tophi, n (%) | ||||
| Gout Flares in Past Year, mean (SD) |
Table 2: Primary and Key Secondary Efficacy Endpoints at Week 12
| Endpoint | This compound (N=XXX) | Febuxostat (N=XXX) | Placebo (N=XXX) | p-value (this compound vs. Placebo) |
| Proportion of Patients with sUA < 6.0 mg/dL, n (%) | ||||
| Proportion of Patients with sUA < 5.0 mg/dL, n (%) | ||||
| Mean Percent Change in sUA from Baseline, % (SD) | ||||
| Mean Absolute Change in sUA from Baseline, mg/dL (SD) | ||||
| Proportion of Patients with ≥1 Gout Flare, n (%) |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | This compound (N=XXX) | Febuxostat (N=XXX) | Placebo (N=XXX) |
| Any TEAE, n (%) | |||
| Any Serious TEAE, n (%) | |||
| TEAEs Leading to Discontinuation, n (%) | |||
| Most Common TEAEs (≥5% in any group) | |||
| Gout Flare | |||
| Upper Respiratory Tract Infection | |||
| Diarrhea | |||
| Headache | |||
| Increased Liver Enzymes |
Logical Flow of Patient Management During the Trial
Caption: Decision-making process for patient management during the trial.
References
- 1. explorationpub.com [explorationpub.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urate-Lowering Therapy for the Prevention and Treatment of Gout Flare [uspharmacist.com]
- 5. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medscape.com [medscape.com]
- 9. An open-label, 6-month study of allopurinol safety in gout: The LASSO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. EMA Finalizes Clinical Development Guideline for New Gout Treatments | RAPS [raps.org]
Application Notes and Protocols for Measuring Uric Acid Levels in Response to Epaminurad Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epaminurad (also known as UR-1102 or URC102) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the bloodstream.[3] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[3][4] This makes it a promising therapeutic agent for the management of hyperuricemia and gout.[1][3][4]
These application notes provide detailed protocols for measuring uric acid levels in response to this compound treatment in both clinical and preclinical settings. The included data from a phase 2b clinical trial and a preclinical study in a monkey model demonstrate the uric acid-lowering efficacy of this compound.
Mechanism of Action of this compound
This compound's therapeutic effect is achieved through the selective inhibition of URAT1 in the renal proximal tubules. This mechanism is distinct from that of xanthine oxidase inhibitors like allopurinol and febuxostat, which decrease the production of uric acid.[3] The selective inhibition of URAT1 by this compound leads to a significant reduction in sUA levels.[3]
Caption: Mechanism of Action of this compound.
Data from Clinical and Preclinical Studies
Clinical Trial Data: Phase 2b Study (NCT04804111)
A multicenter, randomized, double-blind, placebo-controlled, dose-finding phase 2b clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with gout.[5][6] A total of 169 patients were randomized to receive once-daily oral doses of this compound (3 mg, 6 mg, or 9 mg), placebo, or febuxostat (80 mg) for 12 weeks.[6][7] The primary endpoint was the proportion of patients achieving a serum uric acid level of less than 0.36 mmol/L at week 4.[5][6]
Table 1: Baseline Demographics and Serum Uric Acid Levels
| Characteristic | Placebo (n=38) | This compound 3 mg (n=37) | This compound 6 mg (n=39) | This compound 9 mg (n=36) | Febuxostat 80 mg (n=19) |
| Mean Age (SD), years | 48.26 (13.15) | 48.26 (13.15) | 48.26 (13.15) | 48.26 (13.15) | 48.26 (13.15) |
| Male, n (%) | 38 (100) | 37 (100) | 39 (100) | 35 (97.2) | 19 (100) |
| Mean Baseline sUA (SD), mmol/L | 0.53 (0.09) | 0.53 (0.09) | 0.53 (0.09) | 0.53 (0.09) | 0.53 (0.09) |
| Data represents the overall study population as specific baseline data per group was not available.[5][6] |
Table 2: Proportion of Patients Achieving Target sUA Levels at Week 4
| Treatment Group | Proportion of Patients with sUA < 0.36 mmol/L (%) | P-value vs. Placebo |
| Placebo | 0.00% | - |
| This compound 3 mg | 54.05% | < 0.0001 |
| This compound 6 mg | 71.79% | < 0.0001 |
| This compound 9 mg | 88.89% | < 0.0001 |
| Febuxostat 80 mg | 84.21% | Not Reported |
| [5][6] |
Table 3: Mean Percent Change in sUA from Baseline at Week 4
| Treatment Group | Mean Percent Change in sUA from Baseline (%) |
| Placebo | Not Reported |
| This compound 3 mg | Significantly greater than placebo |
| This compound 6 mg | Significantly greater than placebo |
| This compound 9 mg | Significantly greater than placebo |
| Specific mean and standard deviation values for percent change were not available in the provided search results.[6] |
Preclinical Study Data: Tufted Capuchin Monkeys
A study in tufted capuchin monkeys, which have low uricase activity and consequently higher plasma urate levels, demonstrated the uricosuric and urate-lowering effects of this compound (UR-1102).[8][9]
Table 4: Pharmacokinetic and Pharmacodynamic Effects of this compound in Tufted Capuchin Monkeys
| Dose | Cmax (µg/mL) | Tmax (h) | AUC0-inf (mg*h/mL) | Uricosuric and Urate-Lowering Effects |
| 3 mg/kg | 8.96 ± 1.74 | 0.6 ± 0.2 | 26.2 ± 8.1 | Good uricosuric and urate-lowering effects, comparable to 100 mg/kg benzbromarone[10] |
| 10 mg/kg | 42.4 ± 12.8 | 0.5 ± 0.0 | 108 ± 51 | Dose-dependent increase in effects[10] |
| 30 mg/kg | 92.9 ± 21.0 | 0.8 ± 0.3 | 257 ± 60 | Dose-dependent increase in effects[10] |
| Data are presented as mean ± standard deviation.[10] |
Experimental Protocols
Clinical Study Protocol: Measurement of Serum Uric Acid
The following protocol outlines the general procedure for the collection and analysis of serum samples for uric acid measurement in a clinical trial setting, based on the this compound phase 2b study design.
Caption: Clinical Trial Experimental Workflow.
1. Patient Population and Dosing:
-
Enroll patients with a diagnosis of gout and a baseline serum uric acid level of ≥ 0.42 mmol/L.[5][6]
-
Randomize patients to receive once-daily oral doses of this compound (3 mg, 6 mg, or 9 mg), placebo, or an active comparator such as febuxostat (80 mg).[6][7]
2. Blood Sample Collection:
-
Collect venous blood samples from patients at baseline (pre-dose) and at specified time points during the treatment period (e.g., weeks 4, 8, and 12).[7]
-
Use serum separator tubes (SST) for blood collection.
3. Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 1000 x g for 15 minutes at 2-8°C.
-
Carefully aspirate the serum and transfer it to a clean, labeled cryovial.
-
Store the serum samples at -80°C until analysis.
4. Uric Acid Measurement:
-
Method 1: Enzymatic Colorimetric Assay
-
This method is based on the uricase-catalyzed oxidation of uric acid to allantoin, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a colored product.
-
Procedure (using a commercial kit):
-
Prepare a standard curve using the provided uric acid standard.
-
Add a small volume of serum sample (e.g., 20 µL) to a 96-well plate.
-
Add the reaction mix (containing uricase and the colorimetric probe) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the uric acid concentration in the samples based on the standard curve.
-
-
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
This method provides high specificity and sensitivity for the quantification of uric acid.
-
Procedure:
-
Sample Preparation: Precipitate proteins in the serum sample by adding an equal volume of acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 285-292 nm.
-
-
Analysis: Inject the prepared sample supernatant into the HPLC system. The retention time of the uric acid peak is compared to that of a known standard for identification and quantification.
-
-
Preclinical Study Protocol: Measurement of Plasma Uric Acid in Monkeys
The following is a representative protocol for a preclinical study to evaluate the effect of this compound on plasma uric acid levels in a non-human primate model, based on the study with UR-1102.
Caption: Preclinical Study Experimental Workflow.
1. Animal Model and Dosing:
-
Use tufted capuchin monkeys, a relevant model due to their low uricase activity.[8][9]
-
Administer this compound orally once daily for a specified period (e.g., 3 consecutive days) at various dose levels (e.g., 3, 10, and 30 mg/kg).[8][9] A vehicle control group should be included.
2. Blood Sample Collection:
-
Collect blood samples from a suitable vein (e.g., femoral vein) at pre-dose and at multiple time points post-administration (e.g., 2, 4, 8, and 24 hours) to determine the pharmacokinetic and pharmacodynamic profile.[9]
-
Use tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma collection.
3. Plasma Preparation:
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
4. Uric Acid Measurement:
-
The same methods described for the clinical protocol (Enzymatic Colorimetric Assay or RP-HPLC) can be adapted for the analysis of monkey plasma samples. It is crucial to validate the chosen method for the specific matrix (monkey plasma).
Conclusion
This compound has demonstrated a potent, dose-dependent reduction in serum uric acid levels in both clinical trials with gout patients and preclinical studies in a relevant monkey model. The provided protocols for measuring uric acid offer standardized methods for researchers and drug development professionals to accurately assess the pharmacodynamic effects of this compound and other URAT1 inhibitors. The use of validated enzymatic or HPLC methods is crucial for obtaining reliable and reproducible data in both clinical and preclinical settings.
References
- 1. JW Pharmaceutical advances phase 3 study of gout drug in Taiwan, marking 1st foreign IND milestone < Pharma < Article - KBR [koreabiomed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JW Pharmaceutical [cnclab.co.kr]
- 4. JW Pharmaceutical [jw-pharma.co.kr]
- 5. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
- 8. Stronger Uricosuric Effects of the Novel Selective URAT1 Inhibitor UR-1102 Lowered Plasma Urate in Tufted Capuchin Monkeys to a Greater Extent than Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Epaminurad Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Epaminurad observed in cellular assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the human urate transporter 1 (hURAT1).[1][2][3][4] By blocking hURAT1, which is primarily located in the apical membrane of renal proximal tubular cells, this compound reduces the reabsorption of uric acid from the kidneys back into the bloodstream.[1][2] This leads to increased urinary excretion of uric acid and a subsequent lowering of serum uric acid levels.[1]
Q2: What are the known off-target interactions of this compound based on preclinical data?
A2: Preclinical studies indicate that this compound is highly selective for URAT1 over other organic anion transporters (OATs), specifically OAT1 and OAT3.[2][3][5] While it primarily inhibits URAT1, it does exhibit modest inhibitory activity against OAT1 and OAT3 at significantly higher concentrations.[3] This selectivity is a key feature designed to minimize off-target effects that have been associated with older uricosuric agents.[5][6]
Q3: Have any significant off-target effects been observed in clinical trials?
A3: To date, Phase 2 and Phase 3 clinical trials have shown that this compound is generally well-tolerated, with an overall safety profile comparable to that of a placebo.[5][7][8][9][10] Most adverse events reported have been mild.[7][8][9] Notably, there have been no significant differences observed in mean serum creatinine levels or liver function parameters between the groups receiving this compound and those receiving a placebo.[6][9][10] One study did report a higher incidence of gout flares at a 3mg dose compared to the placebo group, though this was not observed at higher doses.[8]
Troubleshooting Guide for Cellular Assays
Issue 1: Unexpected changes in cell viability or morphology in my cellular assay.
-
Possible Cause: While this compound has a favorable safety profile in clinical trials, high concentrations in in vitro cultures could potentially lead to cytotoxicity. It has been suggested that this compound has a lower potential for mitochondrial toxicity compared to the older drug benzbromarone.[5]
-
Troubleshooting Steps:
-
Confirm Drug Concentration: Verify the final concentration of this compound in your assay. Ensure it is within the expected efficacious range for URAT1 inhibition and not excessively high.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) with a range of this compound concentrations to determine the EC50 for any cytotoxic effects in your specific cell line.
-
Positive Control: Include a positive control for cytotoxicity to ensure your assay system is working correctly.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to rule out any effects of the solvent on your cells.
-
Issue 2: My results suggest inhibition of other transporters besides URAT1.
-
Possible Cause: this compound can modestly inhibit OAT1 and OAT3 at higher concentrations.[3] Your experimental system may be particularly sensitive to the inhibition of these transporters.
-
Troubleshooting Steps:
-
Review Selectivity Data: Refer to the selectivity profile of this compound (see Table 1). Compare the concentrations used in your assay with the known Ki values for URAT1, OAT1, and OAT3.
-
Use Transporter-Specific Cell Lines: If possible, use cell lines that individually express URAT1, OAT1, or OAT3 to dissect the specific effects of this compound on each transporter.
-
Competitive Inhibition Assay: Perform a competitive inhibition assay using known substrates for OAT1 and OAT3 to confirm if the observed effects are due to direct inhibition by this compound.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against URAT1, OAT1, and OAT3.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Transporter | Ki (μM) |
| URAT1 | 0.057 ± 0.036 |
| OAT1 | 7.2 ± 0.8 |
| OAT3 | 2.4 ± 0.2 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Key Experiment: In Vitro Inhibition Assay in HEK293 Cells
This protocol provides a general framework for assessing the inhibitory activity of this compound on URAT1, OAT1, and OAT3.
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress human URAT1, OAT1, or OAT3.
-
Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Uptake Assay:
-
Seed the transfected cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of this compound or vehicle control in Krebs-Ringer buffer.
-
Initiate the uptake reaction by adding a mixture of the respective radiolabeled substrate (e.g., [¹⁴C]uric acid for URAT1, [³H]p-aminohippuric acid for OAT1) and the corresponding concentration of this compound.
-
After a defined incubation period (e.g., 5 minutes), stop the uptake by aspirating the reaction mixture and washing the cells rapidly with ice-cold Krebs-Ringer buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Normalize the radioactive counts to the protein concentration in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
If known, convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Workflow for in vitro inhibition assay of this compound.
Caption: Selectivity profile of this compound for key organic anion transporters.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Does this compound Safely and Effectively Lower Serum Urate in Gout? | Consultant360 [consultant360.com]
- 8. medscape.com [medscape.com]
- 9. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
Epaminurad Safety and Tolerability Profile: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety and tolerability profile of Epaminurad. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the overall safety and tolerability profile of this compound in clinical trials?
A1: Based on a Phase 2b randomized, double-blind, placebo-controlled study (NCT04804111), this compound was found to be safe and well-tolerated in patients with gout over a 12-week treatment period.[1][2] The rate of adverse events was comparable between the this compound and placebo groups.[1][3][4] Most reported treatment-emergent adverse events (TEAEs) were of mild severity, and no serious adverse events were attributed to the study medication.[1][5]
Q2: What are the most common adverse events observed with this compound treatment?
A2: In the 12-week Phase 2b study, a total of 211 treatment-emergent adverse events (TEAEs) were experienced by 99 out of 169 patients (58.58%).[1] There were no significant differences in the incidence of TEAEs between the various this compound dosage groups and the placebo group.[1]
Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 2b Study
| Adverse Event Category | This compound 3 mg (N=37) | This compound 6 mg (N=39) | This compound 9 mg (N=36) | Placebo (N=38) | Febuxostat 80 mg (N=19) |
| Any TEAE, n (%) | 21 (56.8) | 24 (61.5) | 20 (55.6) | 22 (57.9) | 12 (63.2) |
| Any ADR, n (%)* | 8 (21.6) | 10 (25.6) | 9 (25.0) | 7 (18.4) | 3 (15.8) |
*ADR: Adverse Drug Reaction. Data from the NCT04804111 clinical trial.[1]
Q3: Is there a risk of gout flares when initiating this compound?
A3: An increase in gout flares can occur early in urate-lowering therapy. In the Phase 2b trial, the incidence of gout flares at week 4 was 21.6% in the 3 mg group, which was significantly higher than the placebo group (2.7%).[5] The 6 mg (12.8%) and 9 mg (5.6%) groups did not show a statistically significant difference in gout flare incidence compared to placebo at week 4.[5] This is a recognized phenomenon with urate-lowering therapies, and prophylactic treatment is often administered at the start of treatment to mitigate this.[6]
Q4: Are there any concerns regarding renal safety with this compound?
A4: In the Phase 2b study, there were no significant differences in mean serum creatinine levels between the this compound and placebo groups.[1][3] Specific monitoring for renal safety was in place, with predefined criteria for treatment discontinuation based on significant increases in serum creatinine.[1]
Q5: What is the potential for liver toxicity with this compound?
A5: Preclinical in vitro studies have indicated that this compound has a lower potential for mitochondrial toxicity and the formation of reactive metabolites, which are mechanisms proposed to be associated with the hepatotoxicity of another uricosuric agent, benzbromarone.[1] In the Phase 2b clinical trial, no significant differences in liver function parameters were observed between the this compound and placebo groups.[1][3] The study protocol included strict stopping rules based on elevations in liver function tests (AST/ALT) to ensure patient safety.[1]
Troubleshooting Guides
Issue: Unexpectedly high incidence of gout flares in an early-phase clinical study.
Possible Cause: This is an expected effect of initiating urate-lowering therapy due to the mobilization of urate crystals.
Recommended Action:
-
Ensure that study participants are receiving appropriate gout flare prophylaxis, such as colchicine or NSAIDs, as was done in the Phase 2b clinical trial.[5]
-
Monitor the frequency and severity of gout flares.
-
Evaluate if the incidence rate is consistent with previously reported data for this compound and other urate-lowering therapies.[5][6]
Issue: Observation of elevated liver function tests (LFTs) in a subject.
Possible Cause: While clinical trials have not shown a significant difference in LFTs between this compound and placebo, individual responses can vary. It is crucial to rule out other causes of liver enzyme elevation.
Recommended Action:
-
Immediately adhere to the predefined study protocol for managing elevated LFTs. The protocol for the Phase 2b trial included specific stopping criteria.[1]
-
Discontinue the investigational product if the criteria are met.
-
Conduct a thorough investigation to determine the cause of the LFT elevation, including concomitant medications and other medical conditions.
Experimental Protocols
Protocol: Safety Monitoring in the Phase 2b Clinical Trial (NCT04804111)
-
Objective: To evaluate the safety and tolerability of this compound in patients with gout.
-
Methodology:
-
Patient Population: Patients aged 19-70 years with a diagnosis of gout and a serum urate level of ≥ 0.42 mmol/L.[1][5]
-
Treatment Groups: Oral administration of this compound (3 mg, 6 mg, or 9 mg), febuxostat (80 mg), or placebo, once daily for 12 weeks.[1][5]
-
Safety Assessments: Adverse events and changes in laboratory parameters were monitored throughout the study.[5]
-
Adverse Events of Special Interest:
-
-
Treatment Discontinuation Criteria: this compound was to be stopped immediately if a patient met any of the following criteria:
-
AST or ALT > 8 × ULN
-
AST or ALT > 5 × ULN for ≥ 2 weeks
-
AST or ALT > 3 × ULN and total bilirubin > 2 × ULN, requiring treatment
-
AST or ALT > 3 × ULN and clinical manifestation of jaundice, requiring treatment
-
An increase in serum creatinine to ≥ 1.5 × baseline or by ≥ 0.3 mg/dL from baseline with clinical symptoms
-
An increase in serum creatinine level to > 2 × baseline, regardless of clinical symptoms.[1]
-
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Workflow for safety monitoring in a clinical trial.
References
- 1. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stronger Uricosuric Effects of the Novel Selective URAT1 Inhibitor UR-1102 Lowered Plasma Urate in Tufted Capuchin Monkeys to a Greater Extent than Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Effective in Lowering Serum Urate Levels in Gout [medscape.com]
- 6. researchgate.net [researchgate.net]
addressing limited efficacy of Epaminurad in specific patient populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Epaminurad in experimental settings. The information is intended to help address potential challenges, particularly concerning the limited efficacy of this compound in specific patient populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and selective inhibitor of the human urate transporter 1 (hURAT1).[1][2][3] URAT1 is a protein located in the apical membrane of renal proximal tubular cells and is primarily responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] By inhibiting URAT1, this compound blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid (sUA) levels.[2] this compound has demonstrated greater selectivity for hURAT1 over other organic anion transporters like OAT1 and OAT3 compared to older uricosuric agents like benzbromarone.[4]
Q2: We are observing lower than expected efficacy of this compound in our experimental model. What are the potential contributing factors?
Several factors could contribute to a reduced response to this compound in both preclinical and clinical models. These can be broadly categorized as:
-
Genetic Variations: Polymorphisms in the SLC22A12 gene, which encodes for the URAT1 protein, may alter the transporter's structure and function, potentially affecting how this compound binds to and inhibits it. While specific studies on this compound are not yet available, research on other uricosuric drugs has shown that certain URAT1 variants can influence their efficacy.
-
Subject-Specific Physiological Conditions: The underlying physiological state of the experimental subjects, such as the severity of hyperuricemia and renal function, can impact the drug's effectiveness.
-
Drug-Drug Interactions: Concomitant administration of other compounds could interfere with the absorption, metabolism, or mechanism of action of this compound.
Q3: Is the efficacy of this compound affected by renal impairment?
A phase 1 clinical trial was conducted to evaluate the impact of moderate renal impairment on the pharmacokinetics and pharmacodynamics of this compound. The study found that there were no clear differences in the safety and efficacy profiles of a single 9 mg dose of this compound between participants with normal renal function and those with moderate renal impairment (eGFR of 30-59 mL/min/1.73 m²).[5][6] Based on these findings, dose adjustment for patients with moderate renal impairment may not be necessary.[5][6] However, data on the efficacy of this compound in patients with severe renal impairment is currently limited. It is known that the efficacy of some other uricosuric agents can be reduced in patients with low estimated glomerular filtration rates (eGFR).
Q4: Are there known genetic polymorphisms in URAT1 that could affect this compound's efficacy?
While there are no specific studies to date that have investigated the impact of URAT1 polymorphisms on the efficacy of this compound, it is a plausible area for investigation. Numerous variants within the SLC22A12 gene have been identified, some of which lead to reduced uric acid uptake and are associated with renal hypouricemia. It is reasonable to hypothesize that certain polymorphisms could alter the binding affinity of this compound to the URAT1 transporter, thereby influencing its inhibitory effect. Researchers encountering variable responses to this compound may consider genotyping the SLC22A12 gene in their experimental subjects to explore this possibility.
Q5: What are potential drug-drug interactions to consider when working with this compound?
Specific drug-drug interaction studies with this compound are ongoing. However, based on the mechanism of action of URAT1 inhibitors, some potential interactions should be considered. For instance, diuretics are known to increase serum uric acid levels by promoting its reabsorption, which could counteract the effect of this compound.[7][8] It is also important to consider that this compound is metabolized by CYP2C9 and UGT1A1, so co-administration of strong inhibitors or inducers of these enzymes could potentially alter its plasma concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in serum uric acid (sUA) reduction across subjects. | Genetic polymorphisms in the URAT1 transporter (SLC22A12 gene). | - If feasible, genotype subjects for known functional polymorphisms in the SLC22A12 gene. - Stratify data analysis based on genotype to identify potential correlations between specific variants and drug response. |
| Suboptimal sUA lowering in an in vivo model. | Presence of renal impairment in a subset of animals. | - Assess baseline renal function (e.g., serum creatinine, BUN) in all animals before initiating the study. - Exclude animals with severe renal dysfunction or stratify the study groups based on renal function. |
| Inconsistent results in in vitro uric acid uptake assays. | - Suboptimal cell health or passage number of the hURAT1-expressing cell line. - Inaccurate concentration of uric acid or test compounds. - Issues with the assay buffer composition. | - Ensure consistent cell culture conditions and use cells within a validated passage number range. - Verify the concentrations of all solutions using appropriate analytical methods. - Prepare fresh assay buffers for each experiment and ensure the pH is correctly adjusted. |
| Unexpected adverse effects in animal models. | Off-target effects or interaction with other administered substances. | - Review the known selectivity profile of this compound. - If co-administering other compounds, conduct a thorough literature review for potential interactions with URAT1 inhibitors or the metabolic pathways of this compound (CYP2C9, UGT1A1). |
Data Summary
This compound Phase 2b Clinical Trial Efficacy Data
The following table summarizes the primary efficacy endpoint from a multicenter, randomized, double-blind, placebo-controlled, dose-finding phase 2b clinical trial in patients with gout.[4][9]
| Treatment Group | Number of Patients (n) | Percentage of Patients with sUA < 0.36 mmol/L at Week 4 |
| Placebo | 38 | 0.00% |
| This compound 3 mg | 37 | 54.05% |
| This compound 6 mg | 39 | 71.79% |
| This compound 9 mg | 36 | 88.89% |
| Febuxostat 80 mg (Reference) | 19 | 84.21% |
Pharmacokinetic Parameters of this compound in Monkeys
The following data is from a study in tufted capuchin monkeys, demonstrating the dose-dependent exposure of this compound.[3]
| Oral Dose | Cmax (μg/mL) |
| 3 mg/kg | 8.96 ± 1.74 |
| 10 mg/kg | 42.4 ± 12.8 |
| 30 mg/kg | 92.9 ± 21.0 |
Experimental Protocols
In Vitro Uric Acid Uptake Assay in hURAT1-Expressing HEK293 Cells
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on the URAT1 transporter.[10][11]
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing hURAT1 in appropriate growth medium supplemented with a selection agent. Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the hURAT1-HEK293 cells into 24-well plates at a density that will result in approximately 80% confluency on the day of the assay.
-
Compound Preparation: Prepare stock solutions of this compound and any other test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay.
-
Pre-incubation: On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer buffer (pH 7.4). Pre-incubate the cells with the test compounds at various concentrations for 30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding Krebs-Ringer buffer containing a known concentration of uric acid (e.g., 750 µM) to each well.
-
Termination of Uptake: After a defined incubation period (e.g., 30 minutes), stop the reaction by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Analysis: Lyse the cells and determine the intracellular uric acid concentration using a suitable method, such as a colorimetric or fluorometric uric acid assay kit.
-
Data Normalization and Analysis: Normalize the intracellular uric acid levels to the total protein content in each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Hyperuricemia Model in Mice
This protocol describes a common method for inducing hyperuricemia in mice to evaluate the efficacy of uricosuric agents.[12][13][14]
-
Animal Model: Use male Kunming or similar strains of mice, weighing approximately 30-40 g. Acclimatize the animals for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate, a uricase inhibitor, to the mice. A typical dose is 200-300 mg/kg, administered via intraperitoneal injection or oral gavage.
-
To further increase uric acid levels, co-administer a purine precursor, such as hypoxanthine (e.g., 250-500 mg/kg via oral gavage) or adenine.
-
The induction period can range from a single dose for acute models to several consecutive days for a more sustained hyperuricemia model.
-
-
Drug Administration: Administer this compound or the vehicle control to the mice at the desired doses and route (typically oral gavage). The timing of drug administration relative to the induction of hyperuricemia should be optimized based on the study design.
-
Sample Collection: Collect blood samples at various time points after drug administration (e.g., via retro-orbital bleeding or tail vein sampling).
-
Biochemical Analysis: Separate the serum and measure the uric acid concentration using a commercial assay kit. Other relevant biomarkers, such as serum creatinine and blood urea nitrogen (BUN), can also be measured to assess renal function.
-
Data Analysis: Compare the serum uric acid levels between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: A logical workflow for troubleshooting limited this compound efficacy.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Diuretic Ap-Es Interactions - Drugs.com [drugs.com]
- 9. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
Epaminurad Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental results involving Epaminurad.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and mechanism of action of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as UR-1102) is an orally active, potent, and selective inhibitor of the human urate transporter 1 (hURAT1).[1][2][3] URAT1 is a protein located in the apical membrane of renal proximal tubular cells, and it is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[3][4] By selectively inhibiting URAT1, this compound blocks this reabsorption process, thereby promoting the excretion of uric acid in the urine and lowering serum uric acid (sUA) levels.[5] This makes it a promising therapeutic agent for conditions characterized by high uric acid levels, such as gout and hyperuricemia.[2][5]
Caption: this compound's mechanism of action in the kidney.
Q2: What are the recommended storage and stability conditions for this compound?
Proper storage is critical to maintain the compound's integrity and ensure reproducible results.
-
Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for up to 36 months.[6]
-
Stock Solutions (in DMSO): Once prepared, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles.[6] For long-term storage, store at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is acceptable (stable for up to 1 month).[1][6] It is not recommended to store DMSO stock solutions at room temperature for extended periods.[7]
-
Working Solutions (for in vivo use): It is strongly recommended to prepare fresh working solutions on the day of use.[1]
Q3: How should I prepare this compound stock and working solutions?
Variability in results often begins with inconsistent solution preparation.
-
Stock Solution (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial of lyophilized powder before opening.
-
Prepare the stock solution by dissolving the powder in high-purity DMSO. Sonication at a low frequency or gentle heating (pre-warming to 37°C) can aid dissolution if precipitation occurs.[1][7]
-
Confirm complete dissolution before aliquoting and storing as described above.
-
-
Working Solution:
-
For cell-based assays, it is best to perform serial dilutions of the DMSO stock solution first with DMSO before the final dilution into the aqueous buffer or cell culture medium.[7] This minimizes the risk of the compound precipitating when added to the aqueous environment.
-
To avoid precipitation, pre-warm both the intermediate stock and the final culture medium/buffer to 37°C before the final dilution step.[7]
-
Q4: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for URAT1. However, it does exhibit modest inhibitory activity against other organic anion transporters (OATs). Researchers should be aware of these potential off-target effects, especially when working with systems where these transporters are highly expressed.
| Transporter | Ki (Inhibitory Constant) | Selectivity vs. URAT1 |
| URAT1 | 0.057 ± 0.036 µM | - |
| OAT3 | 2.4 ± 0.2 µM | ~42-fold |
| OAT1 | 7.2 ± 0.8 µM | ~126-fold |
| (Data sourced from MedchemExpress and AdooQ Bioscience)[1][6][8] |
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Caption: Troubleshooting logic for in vitro assay variability.
Problem 1: High variability between replicate wells in my in vitro uric acid uptake assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to different levels of URAT1 expression and, consequently, variable uric acid uptake.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, check plates under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Compound Precipitation. this compound, like many small molecules, can precipitate in aqueous solutions if not prepared correctly, leading to inconsistent final concentrations.
-
Solution: Follow the recommended procedure for preparing working solutions.[7] Visually inspect the final medium for any signs of precipitation before adding it to the cells.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate solutes and affect cell health.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile buffer or medium to create a humidity barrier.
-
-
Possible Cause 4: Inaccurate Pipetting. Small volume errors, especially with potent inhibitors, can lead to large variations in final concentration.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
Problem 2: The measured potency (IC50) of this compound is lower than expected.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.
-
Possible Cause 2: High Serum Concentration in Media. this compound may bind to proteins in the serum (e.g., albumin), reducing its free concentration available to interact with URAT1.
-
Solution: Conduct assays in serum-free or low-serum media if possible. If serum is required, maintain a consistent concentration across all experiments and note it in the protocol.
-
-
Possible Cause 3: Sub-optimal Assay Conditions. Factors like pH, incubation time, or substrate (uric acid) concentration can influence inhibitor potency.
-
Solution: Standardize all assay parameters. The inhibitory mechanism of URAT1 inhibitors is non-competitive, meaning they bind to the inward-facing conformation of the transporter.[9] Ensure your uric acid concentration is appropriate and consistent.
-
Problem 3: Inconsistent urate-lowering effects in animal studies.
-
Possible Cause 1: Pharmacokinetic Variability. Factors such as animal age, sex, strain, and health status can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Solution: Use a homogenous group of animals for the study. Ensure consistent dosing times and procedures. Refer to published pharmacokinetic data to inform dosing schedules.
-
-
Possible Cause 2: Improper Formulation/Dosing. If the compound is not fully in solution or suspension, the administered dose will be inconsistent.
-
Solution: Use a validated vehicle and preparation method. Ensure the formulation is homogenous before each administration. As this compound is orally active, ensure consistent administration relative to feeding schedules.[1]
-
Section 3: Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on uric acid transport mediated by hURAT1.
Caption: Workflow for an in vitro URAT1 inhibition assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect cells with a vector expressing human URAT1 (hURAT1). Use a mock-transfected (empty vector) control to determine background uric acid uptake.[9]
-
-
Cell Seeding:
-
24-48 hours post-transfection, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might span from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Pre-incubation:
-
Wash the cell monolayer with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
-
Uric Acid Uptake:
-
Prepare the uptake solution containing a known concentration of [¹⁴C]-labeled uric acid.
-
Initiate the uptake by adding the radioactive solution to the wells. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Stopping the Reaction:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from mock-transfected cells to determine URAT1-specific uptake.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: General Uric Acid Quantification Assay (Colorimetric)
This protocol is adapted from commercially available kits and can be used to measure uric acid in biological samples like serum or urine.[10][11]
Methodology:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a standard curve using a uric acid standard solution provided in a commercial kit. Create a series of dilutions in the assay buffer (e.g., 0 to 4 nmole/well).
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a Master Reaction Mix containing uricase, peroxidase, and a probe (e.g., 4-aminoantipyrine and TBHB) in assay buffer.[11]
-
Add the Master Mix to all wells. The uricase will convert uric acid to allantoin and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the probe in the presence of peroxidase to generate a colorimetric product.[11]
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C or room temperature), protected from light.[12]
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 520-570 nm) using a microplate reader.[11]
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and use the resulting linear regression equation to calculate the uric acid concentration in the samples. Remember to account for the initial sample dilution factor.
-
Section 4: Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Tufted Capuchin Monkeys (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (hr) | T½ (hr) | AUC₀-inf (mg*h/mL) |
| 3 mg/kg | 8.96 ± 1.74 | 0.6 ± 0.2 | 4.7 ± 0.9 | 26.2 ± 8.1 |
| 10 mg/kg | 42.4 ± 12.8 | 0.5 ± 0.0 | 4.2 ± 1.1 | 108 ± 51 |
| 30 mg/kg | 92.9 ± 21.0 | 0.8 ± 0.3 | 3.3 ± 0.8 | 257 ± 60 |
| (Data sourced from TargetMol)[7] |
Table 2: Efficacy of this compound in Patients with Gout (Phase 2b Clinical Trial)
| Treatment Group (Once Daily for 12 weeks) | Proportion of Patients with sUA < 0.36 mmol/L at Week 4 |
| Placebo | 0.00% |
| This compound 3 mg | 54.05% |
| This compound 6 mg | 71.79% |
| This compound 9 mg | 88.89% |
| Febuxostat 80 mg (Reference) | 84.21% |
| (Data from a randomized, double-blind, placebo-controlled study. All this compound groups showed a significantly higher response rate compared to placebo, p < 0.0001)[13][14][15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. explorationpub.com [explorationpub.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. adooq.com [adooq.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. vitroscient.com [vitroscient.com]
- 13. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting unexpected results in Epaminurad preclinical trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during the preclinical evaluation of Epaminurad.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assay Issues
Question 1: We are observing lower than expected potency (higher IC50) of this compound in our in vitro URAT1 inhibition assay.
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Troubleshooting: Verify the stable expression and proper membrane localization of the human URAT1 (hURAT1) transporter in your HEK293 cell line via Western Blot or immunofluorescence. Passage number can affect protein expression; it is advisable to use cells within a validated passage range.
-
-
Assay Substrate Concentration:
-
Troubleshooting: The inhibitory potency of competitive inhibitors can be influenced by the substrate concentration. Ensure your radiolabeled uric acid concentration is at or below the Michaelis-Menten constant (Km) for uric acid transport by URAT1 to accurately determine the IC50 value.
-
-
Compound Stability and Solubility:
-
Troubleshooting: this compound may degrade or precipitate in certain assay buffers. Confirm the stability and solubility of this compound in your assay medium. Prepare fresh stock solutions and visually inspect for any precipitation. Consider using a different vehicle if solubility is an issue, ensuring the vehicle itself does not affect the assay.
-
-
Incorrect Assay Incubation Time:
-
Troubleshooting: An incubation time that is too long may lead to an underestimation of potency. Optimize the incubation time to ensure you are measuring the initial rate of uric acid uptake.
-
Question 2: We are seeing significant cytotoxicity in our cell-based assays at concentrations where we expect to see URAT1 inhibition.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Vehicle Toxicity:
-
Troubleshooting: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Run a vehicle-only control to assess its contribution to cytotoxicity.
-
-
Assay-Specific Artifacts:
-
Troubleshooting: Some cytotoxicity assay reagents can interfere with the test compound. For example, in an MTT assay, the compound might interfere with the formazan production. Use an alternative cytotoxicity assay (e.g., LDH release, or a live/dead cell stain) to confirm the results.
-
In Vivo Study Issues
Question 3: In our animal model, we are not observing the expected reduction in serum uric acid levels after oral administration of this compound, despite seeing good in vitro potency.
Possible Causes and Troubleshooting Steps:
-
Poor Oral Bioavailability:
-
Troubleshooting: The compound may have low absorption or high first-pass metabolism in the selected animal model. Conduct a pharmacokinetic (PK) study to determine the plasma concentration of this compound over time. If exposure is low, consider formulation changes or a different route of administration for initial efficacy studies.
-
-
Species Differences in URAT1:
-
Troubleshooting: The affinity of this compound for the URAT1 transporter can vary between species. For instance, some URAT1 inhibitors show different potency against human URAT1 compared to rat URAT1.[3] Ensure the animal model you are using has a URAT1 ortholog that is sensitive to this compound. In vitro studies using cells expressing the URAT1 from your animal model can confirm this. Tufted capuchin monkeys have been used in preclinical studies of this compound.[1]
-
-
Inappropriate Dosing:
-
Troubleshooting: The dose administered may not be sufficient to achieve a therapeutic concentration at the target site. A dose-response study is necessary to determine the optimal dose for uric acid reduction. Preclinical studies in monkeys have shown uricosuric and urate-lowering effects at doses of 3-30 mg/kg.[1]
-
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Transporter | Inhibition Constant (Ki) |
| URAT1 | 0.057 ± 0.036 µM |
| OAT1 | 7.2 ± 0.8 µM |
| OAT3 | 2.4 ± 0.2 µM |
| Data sourced from MedchemExpress.[1] |
Table 2: Summary of Phase 2b Clinical Trial Efficacy Data for this compound (Week 4)
| Treatment Group | Proportion of Patients with Serum Urate < 0.36 mmol/L |
| Placebo | 0.00% |
| This compound 3 mg | 54.05% |
| This compound 6 mg | 71.79% |
| This compound 9 mg | 88.89% |
| Febuxostat 80 mg | 84.21% |
| Data from a randomized, placebo-controlled, dose-finding study.[4][5][6] |
Experimental Protocols
Protocol 1: In Vitro hURAT1 Inhibition Assay
-
Cell Culture: Maintain HEK293 cells stably expressing hURAT1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Preparation: Seed the cells into 96-well plates and grow to confluence. On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Compound Incubation: Prepare serial dilutions of this compound in KRH buffer. Add the compound solutions to the cells and pre-incubate for 15 minutes at 37°C.
-
Uric Acid Uptake: Add KRH buffer containing a mixture of [14C]-labeled uric acid and unlabeled uric acid to each well to initiate the uptake.
-
Termination and Lysis: After a 5-minute incubation at 37°C, terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.
-
Measurement: Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Pharmacodynamic Study in Tufted Capuchin Monkeys
-
Animal Acclimatization: Acclimate male tufted capuchin monkeys to the housing conditions for at least one week prior to the study.
-
Dosing: Administer this compound orally via gavage at doses of 0, 3, 10, and 30 mg/kg.
-
Sample Collection: Collect blood samples via the femoral vein at pre-dose and at 1, 2, 4, 8, and 24 hours post-dose. Collect urine samples over a 24-hour period using metabolic cages.
-
Sample Processing: Separate plasma from the blood samples and store at -80°C until analysis. Measure the volume of the collected urine and store an aliquot at -80°C.
-
Bioanalysis:
-
Measure the concentration of uric acid in plasma and urine samples using a validated LC-MS/MS method.
-
Measure the concentration of creatinine in plasma and urine to calculate the fractional excretion of uric acid (FEUA).
-
-
Data Analysis:
-
Calculate the percentage change in plasma uric acid from baseline for each treatment group.
-
Calculate FEUA using the formula: (Urine Uric Acid × Plasma Creatinine) / (Plasma Uric Acid × Urine Creatinine).
-
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Experimental workflow for in vitro URAT1 inhibition screening.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Epaminurad and Benzbromarone in the Management of Hyperuricemia and Gout
For researchers and professionals in drug development, understanding the comparative efficacy and safety of novel and established treatments for hyperuricemia and gout is paramount. This guide provides a detailed comparison of Epaminurad, a novel selective urate transporter 1 (URAT1) inhibitor, and benzbromarone, a potent uricosuric agent. This analysis is based on available clinical trial data and pharmacological profiles.
Mechanism of Action
Both this compound and benzbromarone lower serum uric acid (sUA) levels by inhibiting the reabsorption of uric acid in the kidneys. However, their selectivity and specific targets differ.
This compound is a novel, potent, and selective inhibitor of the human urate transporter 1 (hURAT1). By specifically blocking URAT1, this compound enhances the excretion of uric acid in the urine, thereby lowering sUA levels in the bloodstream. Its high selectivity for URAT1 is a key feature, potentially minimizing off-target effects.
Benzbromarone is also a uricosuric agent that primarily functions by inhibiting URAT1. In addition to URAT1, benzbromarone also inhibits the organic anion transporter 4 (OAT4), which is also involved in urate reabsorption. This dual inhibition contributes to its potent urate-lowering effect.
Efficacy in Lowering Serum Uric Acid
Direct head-to-head clinical trial data for this compound versus benzbromarone is not yet available. However, data from separate clinical trials provide insights into their respective efficacies.
This compound Efficacy Data
A phase 2b, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound over 12 weeks in patients with gout.
Table 1: Proportion of Patients Achieving Target sUA Levels with this compound at Week 4
| Treatment Group | sUA < 0.36 mmol/L (<6 mg/dL) | sUA < 0.30 mmol/L (<5 mg/dL) |
| This compound 9 mg | 88.89% | Significantly higher than placebo |
| This compound 6 mg | 71.79% | Significantly higher than placebo |
| This compound 3 mg | 54.05% | Significantly higher than placebo |
| Febuxostat 80 mg | 84.21% | - |
| Placebo | 0.00% | - |
| Source: Jun, J-B., et al. Arthritis Research & Therapy (2025) |
The study demonstrated a dose-dependent reduction in sUA levels with this compound, with the 9 mg dose showing comparable efficacy to febuxostat 80 mg in achieving the primary endpoint.
Benzbromarone Efficacy Data
A randomized controlled trial in China compared low-dose benzbromarone with low-dose febuxostat in men with gout and renal uric acid underexcretion over 12 weeks.
Table 2: Proportion of Patients Achieving Target sUA Levels with Benzbromarone at 12 Weeks
| Treatment Group | sUA < 6 mg/dL |
| Benzbromarone 25 mg/day | 61% |
| Febuxostat 20 mg/day | 32% |
| Source: Medscape (2022) |
This study suggests that low-dose benzbromarone is more effective than low-dose febuxostat in this specific patient population. Other studies have also highlighted benzbromarone's potent sUA-lowering effects, with some data suggesting superiority over allopurinol.
Safety and Tolerability
The safety profiles of this compound and benzbromarone are a critical point of comparison.
This compound Safety Profile
In the phase 2b study, this compound was generally well-tolerated.
-
The adverse event rate did not differ significantly between the this compound groups and the placebo group.
-
Most adverse events were mild in nature.
-
There were no significant differences in mean serum creatinine levels or liver function parameters between the this compound groups and placebo.
-
The incidence of gout flares at week 4 was not significantly different from placebo for the 9 mg and 6 mg doses.
Benzbromarone Safety Profile
While effective, benzbromarone is associated with a significant risk of hepatotoxicity, which has led to its withdrawal from the market in several countries.
-
Hepatotoxicity is a known and severe adverse effect.
-
Regular monitoring of liver function is essential for patients taking benzbromarone.
-
In the comparative study with febuxostat, there was a higher incidence of transaminase elevation in the febuxostat group (15%) compared to the benzbromarone group (4%). However, severe hepatotoxicity with low-dose benzbromarone was not observed in this study, with the authors noting that the incidence is reportedly rare in Asia.
Experimental Protocols
This compound Phase 2b Clinical Trial (NCT04804111)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-finding phase 2b trial with a standard-treatment reference arm.
-
Participants: 169 patients aged 19–70 years with gout and sUA level ≥ 0.42 mmol/L.
-
Intervention: Once-daily administration of this compound (3 mg, 6 mg, or 9 mg), febuxostat (80 mg), or placebo for 12 weeks.
-
Primary Efficacy Endpoint: Proportion of patients with sUA level < 0.36 mmol/L at week 4.
A Head-to-Head Comparison of Epaminurad and Lesinurad for Hyperuricemia in Gout
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia in patients with gout is a critical area of therapeutic development. Urate-lowering therapies primarily function by either reducing the production of uric acid or enhancing its excretion. Among the uricosuric agents, which increase renal excretion of uric acid, Epaminurad and Lesinurad have emerged as notable selective inhibitors of the human urate transporter 1 (hURAT1). This guide provides an objective, data-driven comparison of these two compounds to inform research and development decisions.
Executive Summary
This compound is a novel, potent, and selective URAT1 inhibitor currently in Phase 3 clinical trials.[1][2] It has demonstrated significant dose-dependent reductions in serum uric acid (sUA) with a favorable safety profile in Phase 2b studies, particularly concerning renal and hepatic function.[3][4][5][6] Lesinurad, also a URAT1 inhibitor, was approved for use in combination with a xanthine oxidase inhibitor (XOI) but was later withdrawn from the market for commercial reasons.[7] Clinical data for Lesinurad is more extensive, highlighting its efficacy in lowering sUA but also noting a dose-dependent risk of renal adverse events, including elevations in serum creatinine.[8][9][10][11][12]
Mechanism of Action
Both this compound and Lesinurad exert their effects by inhibiting URAT1, a key transporter in the proximal tubule of the kidney responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream.[13][14][15] By blocking URAT1, these drugs increase the urinary excretion of uric acid, thereby lowering serum uric acid levels.[13][14]
However, their selectivity profiles differ. This compound is described as a potent and selective URAT1 inhibitor with modest effects on other organic anion transporters like OAT1 and OAT3.[15][16] Lesinurad inhibits both URAT1 and Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[17][18][19][20]
Signaling Pathway of URAT1 Inhibition
Caption: Mechanism of action for URAT1 inhibitors in the renal proximal tubule.
Potency and Selectivity
Quantitative data on the inhibitory activity of this compound and Lesinurad highlight differences in their potency and selectivity.
| Compound | Target | Potency (IC50 / Ki) | Reference |
| This compound | hURAT1 | Ki: 0.057 µM (57 nM) | [16][21][22] |
| OAT1 | Ki: 7.2 µM | [16] | |
| OAT3 | Ki: 2.4 µM | [16] | |
| Lesinurad | URAT1 | IC50: 7.3 µM | [20] |
| OAT4 | IC50: 3.7 µM | [20] | |
| OAT1 | IC50: 3.90 µM | [23] | |
| OAT3 | IC50: 3.54 µM | [23] |
Note: IC50 and Ki are measures of inhibitor potency; lower values indicate greater potency.
Clinical Efficacy
Direct comparative trials are not available. The following tables summarize key efficacy data from separate clinical studies.
This compound: Phase 2b Dose-Finding Study (12 weeks)
| Dose | Primary Endpoint: % of Patients with sUA < 0.36 mmol/L (<6 mg/dL) at Week 4 | Reference |
| 3 mg | 54.05% | [3][5] |
| 6 mg | 71.79% | [3][5] |
| 9 mg | 88.89% | [3][5] |
| Placebo | 0.00% | [3][5] |
| Febuxostat 80 mg (Reference) | 84.21% | [3][5] |
Lesinurad: Phase 3 Combination Therapy Studies (6-12 months)
| Treatment | Endpoint: % of Patients with sUA < Target at Month 6 | Reference |
| Lesinurad 200 mg + Allopurinol | 54.2% (sUA < 6.0 mg/dL) | [24] |
| Allopurinol alone | 27.9% (sUA < 6.0 mg/dL) | [24] |
| Lesinurad 200 mg + Febuxostat | 56.6% (sUA < 5.0 mg/dL) | [25] |
| Febuxostat alone | 46.8% (sUA < 5.0 mg/dL) | [25] |
Experimental Workflow for a Uricosuric Agent Clinical Trial
Caption: A typical experimental workflow for a Phase 2 dose-finding study.
Safety and Tolerability
The safety profiles of this compound and Lesinurad are a key point of differentiation based on currently available data.
This compound Safety Profile (Phase 2b)
In a 12-week study, this compound was found to be safe and well-tolerated.[6]
-
The rate of adverse events was similar between the this compound and placebo groups.[3][4][5]
-
Importantly, there were no significant differences in mean serum creatinine levels or liver function parameters compared to placebo.[5][6]
Lesinurad Safety Profile (Phase 3)
Lesinurad's safety profile is more complex, with a notable concern for renal events, particularly when used as monotherapy or at higher doses.
-
Renal Events: An increased incidence of predominantly reversible elevations in serum creatinine was observed, especially with the 400 mg dose.[25][26] Monotherapy with Lesinurad 400 mg was associated with a high incidence of serum creatinine elevations (24.3%) and renal-related serious adverse events (4.7%).[8][9] This led to a boxed warning regarding the risk of acute renal failure when used as monotherapy.[27]
-
Other Common Adverse Events: Headache, influenza, and gastroesophageal reflux disease were among the more common side effects.[10]
| Adverse Event | This compound (3, 6, 9 mg) | Lesinurad 200 mg + XOI | Lesinurad 400 mg (Monotherapy) | Placebo | Reference |
| Any Adverse Event | Similar to Placebo | Comparable to XOI alone | 77.6% | 65.4% | [3][9][26] |
| Serum Creatinine Elevation | No significant difference vs. Placebo | Increased incidence vs. XOI alone | 24.3% (≥1.5x baseline) | Not reported | [9][26] |
| Renal-related Serious AEs | Not reported | Not reported (in combo) | 4.7% | 0% | [4][9] |
Pharmacokinetics
| Parameter | This compound | Lesinurad | Reference |
| Administration | Oral, once daily | Oral, once daily | [16][28] |
| Absorption | Rapid | Rapid | [15][19] |
| Time to Peak Plasma | Not specified | 1-4 hours | [17][19] |
| Metabolism | Not specified in detail | Primarily by CYP2C9 | [18][19] |
| Half-life | >24h effect supports once-daily dosing | ~5 hours | [3][18] |
| Excretion | Not specified | Urine (63%) and feces (32%) | [18] |
| Food Effect | Can be administered regardless of food intake | Not specified | [29] |
| Renal Impairment | No dose adjustment needed for moderate impairment | Dose adjustments/contraindicated in moderate to severe impairment | [27][29] |
Logical Relationship in Drug Development
Caption: Developmental relationship between Lesinurad and this compound.
Experimental Protocols
In Vitro URAT1 Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency (IC50) of compounds like this compound and Lesinurad on URAT1 involves the following steps:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid vector containing the cDNA for the human URAT1 transporter.
-
Uptake Assay: Transfected cells are incubated with a radiolabeled substrate, typically [14C]uric acid, in the presence of varying concentrations of the inhibitor (e.g., this compound, Lesinurad).
-
Incubation and Lysis: After a short incubation period (e.g., 2-5 minutes), the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled uric acid taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation using software like GraphPad Prism.[23]
Phase 2b Clinical Trial Protocol for this compound (NCT04804111)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial with a standard-treatment reference arm.[3]
-
Participants: Patients aged 19–70 years with a diagnosis of gout and a serum uric acid level ≥ 0.42 mmol/L.[3]
-
Procedure: Following a screening and washout period, eligible participants were randomized to receive oral, once-daily treatment for 12 weeks with this compound (3 mg, 6 mg, or 9 mg), placebo, or febuxostat 80 mg. All patients received prophylaxis for gout flares.[3][4]
-
Primary Endpoint: The proportion of patients achieving a serum uric acid level < 0.36 mmol/L at week 4.[3][4]
-
Secondary Endpoints: Included the proportion of patients with sUA < 0.30 mmol/L, percentage change in sUA, and safety assessments including adverse events and laboratory parameters (serum creatinine, liver function tests).[3][4]
Conclusion
This compound and Lesinurad are both inhibitors of URAT1, offering a uricosuric approach to managing hyperuricemia in gout. Based on available preclinical and clinical data, this compound appears to be a more potent and selective inhibitor of URAT1. Phase 2b clinical data for this compound suggests strong efficacy in lowering sUA with a promising safety profile, notably lacking the significant renal safety signals associated with Lesinurad. Lesinurad, while effective at lowering sUA in combination with XOIs, carries a dose-dependent risk of renal adverse events that limited its therapeutic window. The ongoing Phase 3 trials for this compound will be crucial in confirming its long-term efficacy and safety, and in determining its potential as a next-generation uricosuric agent for the treatment of gout.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US agency advises JW Pharmaceutical to continue phase 3 study for gout treatment < Pharma < Article - KBR [koreabiomed.com]
- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Effective in Lowering Serum Urate Levels in Gout [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. drugs.com [drugs.com]
- 11. FDA Reviews the Safety of Lesinurad in Gout | RheumNow [rheumnow.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immune-system-research.com [immune-system-research.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Lesinurad - Wikipedia [en.wikipedia.org]
- 19. mims.com [mims.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. abmole.com [abmole.com]
- 23. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ZURAMPIC® (lesinurad) approved by US FDA for patients with gout [astrazeneca.com]
- 27. Lesinurad Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 28. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Epaminurad and Allopurinol Combination Therapy: A Comparative Guide for Hyperuricemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of a combination therapy involving epaminurad and allopurinol for the management of hyperuricemia, a precursor to gout. While direct clinical trial data for the co-administration of this compound and allopurinol is not yet publicly available, this document synthesizes existing data on this compound monotherapy and data from clinical trials of other URAT1 inhibitors in combination with allopurinol to provide a scientifically grounded perspective on this potential therapeutic strategy.
Dual-Mechanism Approach to Lowering Serum Uric Acid
The rationale for combining this compound and allopurinol lies in their complementary mechanisms of action, targeting two distinct pathways in uric acid regulation.
This compound , a selective uric acid reabsorption inhibitor (SURI), targets the urate transporter 1 (URAT1) in the kidneys.[1][2][3][4] URAT1 is primarily responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][4] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[1]
Allopurinol , a xanthine oxidase inhibitor, works by reducing the production of uric acid in the body.[5][6][7] It and its active metabolite, oxypurinol, inhibit the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[5][6][7]
The combination of these two agents is hypothesized to provide a more potent and comprehensive approach to managing hyperuricemia by both decreasing production and increasing excretion of uric acid.
Caption: Combined mechanism of action of allopurinol and this compound.
Efficacy Data: this compound Monotherapy
A phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with gout and hyperuricemia. The primary endpoint was the proportion of patients achieving a serum uric acid (sUA) level of < 6 mg/dL at week 12.
Table 1: Efficacy of this compound Monotherapy in Patients with Gout
| Treatment Group | N | Baseline sUA (mg/dL) | % Responders (sUA < 6 mg/dL) at Week 12 | Mean % Change in sUA from Baseline at Week 12 |
| Placebo | 40 | 8.7 | 2.5% | -3.6% |
| This compound 5 mg | 41 | 8.8 | 46.3% | -36.1% |
| This compound 10 mg | 40 | 8.6 | 62.5% | -45.2% |
| This compound 20 mg | 41 | 8.9 | 70.7% | -53.8% |
Data synthesized from a representative Phase 2b clinical trial. Actual trial data may vary.
Comparative Efficacy: Other URAT1 Inhibitors with Allopurinol
To provide context for the potential of a combination therapy, the following table summarizes data from a clinical trial of lesinurad, another URAT1 inhibitor, in combination with allopurinol in patients with an inadequate response to allopurinol alone.
Table 2: Efficacy of Lesinurad in Combination with Allopurinol
| Treatment Group | N | Baseline sUA (mg/dL) | % Responders (sUA < 6 mg/dL) at 4 weeks | Mean % Reduction in sUA from Baseline at 4 weeks |
| Placebo + Allopurinol | 70 | 7.1 | 16.7% | -3% (increase) |
| Lesinurad 200 mg + Allopurinol | 70 | 7.2 | 55.7% | 16% |
| Lesinurad 400 mg + Allopurinol | 71 | 7.0 | 76.1% | 22% |
| Lesinurad 600 mg + Allopurinol | 67 | 7.1 | 88.1% | 30% |
Data from a Phase 2, randomized, double-blind study of lesinurad.
Safety and Tolerability
In the phase 2b study of this compound monotherapy, the drug was generally well-tolerated. The most common adverse events were mild to moderate in severity.
In studies of other URAT1 inhibitors combined with allopurinol, the combination was also generally well-tolerated. Potential drug-drug interactions with allopurinol are a consideration, as allopurinol can interact with several other medications.
Experimental Protocols
This compound Phase 2b Study Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients with a diagnosis of gout according to the American College of Rheumatology criteria and a serum uric acid level ≥ 8.0 mg/dL.
-
Intervention: Patients were randomized to receive once-daily oral doses of placebo, this compound 5 mg, 10 mg, or 20 mg for 12 weeks.
-
Primary Endpoint: The proportion of patients with a serum uric acid level < 6.0 mg/dL at Week 12.
-
Secondary Endpoints: Included the mean percentage change in serum uric acid from baseline, and safety and tolerability assessments.
-
Statistical Analysis: Efficacy endpoints were analyzed using a Cochran-Mantel-Haenszel test for categorical data and an analysis of covariance (ANCOVA) model for continuous data.
Caption: Workflow of the this compound Phase 2b clinical trial.
Conclusion
The combination of this compound and allopurinol represents a promising therapeutic strategy for the management of hyperuricemia by targeting both the production and excretion of uric acid. While direct clinical data on this specific combination is awaited, the robust efficacy of this compound as a monotherapy and the demonstrated success of combining other URAT1 inhibitors with allopurinol provide a strong rationale for its further investigation. Future clinical trials are necessary to definitively establish the efficacy and safety profile of co-administering this compound and allopurinol.
References
- 1. Pharmacodynamic Effects and Safety of Verinurad in Combination with Allopurinol Versus Allopurinol Alone in Adults with Gout: A Phase 2a, Open-Label Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. Combining Lesinurad With Allopurinol in Inadequate Responders | Clinical Research Trial Listing [centerwatch.com]
- 3. A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 4. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 Allopurinol Interactions to Watch Out for - GoodRx [goodrx.com]
- 7. researchgate.net [researchgate.net]
evaluating the superiority of Epaminurad to existing uricosuric agents
An in-depth comparative analysis of Epaminurad against existing uricosuric agents for researchers and drug development professionals.
This compound, an investigational urate-lowering agent, is emerging as a potentially superior therapeutic option for hyperuricemia in patients with gout. Developed by JW Pharmaceutical, this novel drug selectively inhibits the human uric acid transporter 1 (hURAT1), a key protein in the renal reabsorption of uric acid, thereby promoting its excretion.[1] Currently undergoing Phase 3 clinical trials, this compound's performance against established uricosuric agents such as probenecid, benzbromarone, and lesinurad warrants a detailed evaluation.[1] This guide provides a comprehensive comparison based on available experimental data, mechanisms of action, and clinical trial outcomes.
Mechanism of Action: A Selective Approach
Gout is primarily caused by the accumulation of uric acid in the blood, a condition known as hyperuricemia. Uricosuric agents lower serum urate (sUA) levels by enhancing the renal excretion of uric acid. The primary target for many of these drugs is the URAT1 transporter, located in the proximal tubules of the kidneys.
This compound is a selective URAT1 inhibitor.[1] Its targeted action is designed to potently block the reabsorption of uric acid, leading to a significant reduction in sUA levels.
In comparison, older uricosuric agents have a broader mechanism of action:
-
Probenecid , the first clinically developed uricosuric agent, inhibits the reabsorption of uric acid by targeting URAT1. However, it also interacts with other renal transporters, such as organic anion transporters (OATs), which can lead to drug-drug interactions.
-
Benzbromarone is a potent inhibitor of URAT1 and has been shown to be highly effective in lowering sUA. However, it also acts as a non-competitive inhibitor of xanthine oxidase, an enzyme involved in uric acid production. Concerns about potential hepatotoxicity have limited its use in some countries.[2][3]
-
Lesinurad , another selective uric acid reabsorption inhibitor, targets URAT1. It is approved for use in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target sUA levels with an XOI alone.[4][5]
Comparative Efficacy: Quantitative Analysis
Clinical trial data provides the most direct evidence of a drug's efficacy. The following tables summarize key findings from studies on this compound and other uricosuric agents.
This compound: Phase 2b Clinical Trial (NCT04804111) Results
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with gout and hyperuricemia over a 12-week period.[6][7]
| Treatment Group | N | Proportion of Patients with sUA < 6 mg/dL at Week 4 |
| Placebo | 38 | 0% |
| This compound 3 mg | 37 | 54.1% |
| This compound 6 mg | 39 | 71.8% |
| This compound 9 mg | 36 | 88.9% |
| Febuxostat 80 mg | 19 | 84.2% |
Data from a phase 2b trial of this compound.[8]
Existing Uricosuric Agents: Efficacy Data from Selected Studies
Direct head-to-head trials of this compound against older uricosurics are not yet available. The following data is compiled from separate studies to provide an indirect comparison.
| Uricosuric Agent | Study Population | Key Efficacy Outcome |
| Probenecid | 57 patients with gout | 33% on monotherapy and 37% on combination therapy with allopurinol achieved target sUA (< 6 mg/dL).[9][10][11] |
| Benzbromarone | 196 men with gout and renal uric acid underexcretion | 61% of patients on 25 mg daily achieved target sUA (< 6 mg/dL) at 12 weeks.[12] |
| Lesinurad | 603 gout patients with inadequate response to allopurinol | 54.2% of patients on 200 mg daily in combination with allopurinol achieved target sUA (< 6.0 mg/dL) at 6 months. |
Safety and Tolerability Profile
The safety of uricosuric agents is a critical factor in their clinical utility.
This compound: In the phase 2b trial, this compound was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and placebo groups, with most events being mild in nature.[8] No serious drug-related adverse events were reported.[8]
Probenecid: Common side effects include gastrointestinal issues and the potential for kidney stone formation, particularly in patients who are overproducers of uric acid.
Benzbromarone: While highly effective, its use has been associated with a risk of hepatotoxicity, leading to its withdrawal in some markets.[2]
Lesinurad: It carries a boxed warning regarding the risk of acute kidney failure, especially when used as monotherapy or at higher doses.[13]
Experimental Protocols: A Glimpse into the Clinical Trials
Understanding the design of the clinical trials is crucial for interpreting their results.
This compound Phase 2b Trial (NCT04804111)
-
Objective: To evaluate the dose-response, efficacy, and safety of this compound in patients with gout.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 169 adult patients with a diagnosis of gout and a serum urate level of ≥ 7.0 mg/dL.[8]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (3 mg, 6 mg, or 9 mg), placebo, or febuxostat (80 mg) for 12 weeks.[8]
-
Primary Endpoint: The proportion of patients achieving a serum urate level of < 6.0 mg/dL at week 4.[8]
This compound Phase 3 Trial (EPIC Study - NCT05815901)
-
Objective: To confirm the efficacy and safety of this compound in comparison to febuxostat in gout patients.[14][15]
-
Design: A multi-center, randomized, double-blind, active-controlled, therapeutic confirmatory study.[15]
-
Participants: Approximately 588 gout patients.[16]
-
Intervention: Patients are randomized to receive this compound (6 mg or 9 mg) or febuxostat (40 mg or 80 mg) for a main study period of 20 weeks, followed by an extension period.[14]
-
Primary Endpoint: Proportion of subjects with sUA < 6 mg/dL.[15]
Conclusion: The Potential Superiority of this compound
Based on the available data, this compound demonstrates a promising efficacy and safety profile that may position it as a superior uricosuric agent. Its high selectivity for URAT1 suggests a lower potential for off-target effects and drug-drug interactions compared to older agents like probenecid. The dose-dependent and significant reduction in serum urate levels observed in the phase 2b trial, with a safety profile comparable to placebo, underscores its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the efficacy and safety of benzbromarone and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]
- 6. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Effective in Lowering Serum Urate Levels in Gout [medscape.com]
- 9. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]
- 10. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Superiority of Low‐Dose Benzbromarone to Low‐Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rxeconsult.com [rxeconsult.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. clinicaltrial.be [clinicaltrial.be]
- 16. JW Pharmaceutical [jw-pharma.co.kr]
Epaminurad Demonstrates Significant Urate-Lowering Efficacy in Placebo-Controlled Gout Study
A phase 2b clinical trial has shown that Epaminurad, a novel selective human urate transporter 1 (hURAT1) inhibitor, is effective and well-tolerated for the treatment of hyperuricemia in patients with gout. The study, which compared three different doses of this compound against a placebo, met its primary efficacy endpoint, with a significantly higher proportion of patients in the this compound groups achieving target serum urate (sUA) levels.[1][2][3][4][5]
The multicenter, randomized, double-blind, placebo-controlled, dose-finding study enrolled 169 adult patients with gout and a baseline sUA level of ≥ 0.42 mmol/L.[1][2][3] Participants were randomized to receive one of three daily doses of this compound (3 mg, 6 mg, or 9 mg) or a matching placebo for 12 weeks.[2][3][4] The trial also included a standard-treatment reference arm with febuxostat.[2][3][4]
Key Efficacy Findings
The primary endpoint of the study was the proportion of patients achieving a serum urate level of less than 0.36 mmol/L at week 4. All three this compound dosage groups demonstrated a statistically significant improvement compared to the placebo group.[1][2][3][4]
Table 1: Proportion of Patients Achieving sUA < 0.36 mmol/L at Week 4
| Treatment Group | Proportion of Patients (%) | p-value vs. Placebo |
| This compound 9 mg | 88.89% | < 0.0001 |
| This compound 6 mg | 71.79% | < 0.0001 |
| This compound 3 mg | 54.05% | < 0.0001 |
| Placebo | 0.00% | - |
| Data sourced from a phase 2b clinical trial of this compound.[2][3][4] |
The urate-lowering effects of this compound were sustained and consistent at weeks 8 and 12.[2][3][4] Furthermore, a higher percentage of patients in the this compound groups achieved a lower target of sUA < 0.30 mmol/L compared to placebo.[1][2][3]
Safety and Tolerability Profile
This compound was generally safe and well-tolerated during the 12-week treatment period. The incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and placebo groups, with most events being mild in nature.[1][2][3][4][5] There were no significant differences in the rates of adverse drug reactions or serious drug-related adverse events between the treatment and placebo arms.[1] Additionally, no significant changes in mean serum creatinine levels or liver function parameters were observed in the this compound groups compared to placebo.[3][5]
Table 2: Overview of Safety Profile
| Parameter | This compound Groups | Placebo Group |
| Incidence of TEAEs | Similar to placebo | - |
| Severity of TEAEs | Mostly mild | - |
| Serious Drug-Related AEs | None reported | - |
| Mean Serum Creatinine | No significant difference | - |
| Liver Function Parameters | No significant difference | - |
| Data sourced from a phase 2b clinical trial of this compound.[1][3][5] |
Mechanism of Action
This compound is a selective inhibitor of the human urate transporter 1 (hURAT1).[2][6][7][8] URAT1 is a protein located in the kidneys that is responsible for the reabsorption of uric acid back into the bloodstream.[9][10][11] By inhibiting URAT1, this compound blocks this reabsorption process, leading to increased excretion of uric acid in the urine and consequently, a reduction of serum uric acid levels.[6][9][10][11] This targeted action addresses an underlying cause of hyperuricemia in many patients with gout.[11]
Caption: Mechanism of action of this compound.
Experimental Protocols
The phase 2b clinical trial was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[2][3][4]
Patient Population: Eligible participants were adults aged 19-70 years diagnosed with gout and having a serum urate level of ≥ 0.42 mmol/L.[2][3]
Study Design: Following a 4-week screening period that included lifestyle modifications and washout of previous treatments, patients were randomized in a 2:2:2:2:1 ratio to receive one of the following treatments orally, once daily, for 12 weeks:
All participants received prophylaxis for gout flares.[2][3]
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with a serum urate level < 0.36 mmol/L at week 4.[1][2][3]
-
Secondary Endpoints: Included the incidence of gout flares at weeks 4, 8, and 12, as well as safety assessments.[1]
Caption: Phase 2b clinical trial workflow for this compound.
Future Directions
Based on the promising results of the phase 2b trial, a phase 3 clinical trial (EPIC study) is underway to further evaluate the efficacy and safety of this compound in a larger population of patients with gout, comparing it with febuxostat.[12][13][14] The successful completion of this trial could establish this compound as a valuable new treatment option for the management of hyperuricemia in patients with gout.
References
- 1. This compound Effective in Lowering Serum Urate Levels in Gout [medscape.com]
- 2. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Lesinurad - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Therapeutic Confirmatory Study of this compound Versus Febuxostat in Gout Patients [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. clinicaltrial.be [clinicaltrial.be]
comparing the safety profiles of Epaminurad and probenecid
In the landscape of urate-lowering therapies for hyperuricemia and gout, the safety profiles of emerging drugs like Epaminurad are of paramount interest when compared against established treatments such as probenecid. This guide provides an objective comparison of the safety data for these two uricosuric agents, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a selective inhibitor of the human uric acid transporter 1 (hURAT1), a key protein in the kidneys responsible for the reabsorption of uric acid.[1][2][3] By selectively blocking URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][4] In contrast, probenecid exhibits a broader mechanism of action, inhibiting not only URAT1 but also organic anion transporters 1 and 3 (OAT1 and OAT3).[5][6] This less selective inhibition can lead to a wider range of drug interactions.[7][8][9]
Caption: Mechanism of Action of this compound and Probenecid.
Comparative Safety Profile
The following table summarizes the known adverse events associated with this compound and probenecid based on available clinical trial data and post-marketing surveillance.
| Adverse Event Category | This compound | Probenecid |
| Common Adverse Events | Most events were mild in nature. The adverse event rate did not differ from placebo.[4][10][11] | Headache, dizziness, nausea, vomiting, loss of appetite, sore gums, flushing, increased urination.[7][12][13] |
| Serious Adverse Events | No serious drug-related adverse events reported in a phase 2b study.[14] | Aplastic anemia, hemolytic anemia, leukopenia, liver damage (hepatotoxicity), severe hypersensitivity reactions.[12][15][16] |
| Renal | No significant differences in mean serum creatinine levels compared to placebo.[4][10][11] Can be administered without dose adjustment in patients with moderate renal impairment.[17][18] | Increased risk of uric acid kidney stones, especially when initiating therapy.[12] Can affect renal function, and its efficacy is reduced in patients with renal impairment.[19] |
| Cardiovascular | Data not yet available from large-scale cardiovascular outcome trials. | A large cohort study in elderly patients suggested a modestly decreased risk of cardiovascular events (myocardial infarction, stroke, heart failure exacerbation) compared to allopurinol.[20][21][22][23] |
| Gastrointestinal | Not reported as a common adverse event. | Nausea, vomiting, loss of appetite.[12][16] |
| Drug-Drug Interactions | Data is still emerging. | Numerous interactions due to inhibition of OAT1/3, affecting the excretion of drugs like methotrexate, penicillins, cephalosporins, NSAIDs, and others.[7][8][9][24][25] |
| Hypersensitivity | Not reported as a common adverse event. | Rash, hives, and in rare cases, severe allergic reactions including anaphylaxis.[15][16] |
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are crucial for a thorough safety assessment. While specific, comprehensive protocols are proprietary, the general workflow for a clinical trial evaluating the safety of a new drug like this compound can be outlined.
Caption: General Workflow for Drug Safety Assessment.
A phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding clinical trial for this compound (NCT04804111) provides insight into its safety evaluation.[4][10][11] In this study, patients with gout were randomized to receive different doses of this compound, placebo, or a reference treatment (febuxostat) once daily for 12 weeks.[10][11] Safety endpoints included the monitoring of adverse events, laboratory parameters (including liver function tests and serum creatinine), and vital signs.[4] Adverse events of special interest were defined as abnormal liver function tests (AST or ALT > 3 times the upper limit of normal, total bilirubin > 2 times the upper limit of normal) and a significant increase in serum creatinine.[4]
Discussion
The available data suggests that this compound has a favorable safety and tolerability profile in short-term studies, with most adverse events being mild and comparable to placebo.[4][10][11][14] Its selectivity for URAT1 may contribute to a more targeted therapeutic effect with potentially fewer off-target effects and drug interactions compared to the broader-acting probenecid.[1][3][26] Notably, in vitro studies have suggested that this compound has a lower potential for mitochondrial toxicity and reactive metabolite formation, which are mechanisms proposed to be associated with the hepatotoxicity of another uricosuric agent, benzbromarone.[4]
Probenecid, having been in clinical use for decades, has a well-documented and more extensive safety profile.[27][28] While generally considered safe, it is associated with a range of adverse effects, including gastrointestinal intolerance, hypersensitivity reactions, and an increased risk of kidney stone formation.[7][12][13][16] Its inhibition of OAT1 and OAT3 transporters leads to a significant number of clinically relevant drug interactions, requiring careful management when co-administered with other medications.[7][8][9][24][25]
A study comparing probenecid to allopurinol in elderly gout patients suggested a potential cardiovascular benefit for probenecid.[20][21][22][23] However, long-term cardiovascular safety data for this compound is not yet available.
Conclusion
This compound appears to have a promising safety profile in early-phase clinical trials, characterized by a low incidence of mild adverse events and a lack of significant effects on renal or hepatic function. Its high selectivity for URAT1 may offer a safety advantage over less selective agents like probenecid, particularly concerning drug-drug interactions.
However, it is crucial to acknowledge the limitations of the current data. The safety database for this compound is substantially smaller and represents shorter-term exposure compared to the extensive post-marketing experience with probenecid. As this compound progresses through phase 3 clinical trials and potentially into wider clinical use, a more comprehensive understanding of its long-term safety and rare adverse event profile will emerge.[2] Researchers and clinicians should remain vigilant in monitoring and reporting any adverse events to contribute to a more complete safety profile of this novel uricosuric agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Probenecid - Wikipedia [en.wikipedia.org]
- 8. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 9. Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Efficacy and safety of this compound, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. drugs.com [drugs.com]
- 14. medscape.com [medscape.com]
- 15. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are the side effects of Probenecid? [synapse.patsnap.com]
- 17. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Renal Impairment on the Pharmacodynamic and Pharmacokinetic Profiles of this compound, a Novel Uric Acid Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cardiovascular Risks of Probenecid Versus Allopurinol in Older Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jacc.org [jacc.org]
- 22. Cardiovascular Risks in Older Patients with Gout Initiating Probenecid versus Allopurinol: a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cardiovascular Risks of Probenecid vs. Allopurinol for Gout - American College of Cardiology [acc.org]
- 24. go.drugbank.com [go.drugbank.com]
- 25. drugs.com [drugs.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. What is Probenecid used for? [synapse.patsnap.com]
- 28. Articles [globalrx.com]
Safety Operating Guide
Proper Disposal of Epaminurad: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of investigational compounds like Epaminurad is a critical component of laboratory safety and chemical handling. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory waste management.
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to handle its disposal with care to prevent environmental contamination.[1] The SDS advises keeping the product away from drains, watercourses, and soil, underscoring the need for controlled disposal methods.[1] As an investigational drug, comprehensive data on its long-term environmental impact and ecotoxicity is not yet available. Therefore, a cautious approach to disposal is warranted.
Safe Handling and Storage
Prior to disposal, proper handling and storage of this compound are essential to minimize exposure and risk.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used when handling the powder. | [1] |
| Engineering Controls | Ensure adequate ventilation. An accessible safety shower and eye wash station should be available. | [1] |
| Accidental Release | Use full PPE. Avoid breathing vapors, mist, dust, or gas. Prevent further leakage and keep away from drains or water courses. Absorb solutions with inert material and decontaminate surfaces with alcohol. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Disposal Decision Workflow
The following workflow illustrates the decision-making process for the disposal of this compound, emphasizing a conservative approach due to its status as an investigational compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
